molecular formula C18H34O3 B1254934 10-Hydroxy-12-octadecenoic acid

10-Hydroxy-12-octadecenoic acid

Cat. No.: B1254934
M. Wt: 298.5 g/mol
InChI Key: WVYIZGMCLSGZGG-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxy-12-octadecenoic acid, also known as 10-Hydroxy-12-octadecenoic acid, is a useful research compound. Its molecular formula is C18H34O3 and its molecular weight is 298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Hydroxy-12-octadecenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Hydroxy-12-octadecenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

(E)-10-hydroxyoctadec-12-enoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h8,11,17,19H,2-7,9-10,12-16H2,1H3,(H,20,21)/b11-8+

InChI Key

WVYIZGMCLSGZGG-DHZHZOJOSA-N

Isomeric SMILES

CCCCC/C=C/CC(CCCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(CCCCCCCCC(=O)O)O

Synonyms

10-hydroxy-12-octadecenoic acid

Origin of Product

United States

Foundational & Exploratory

The HYA Protocol: Discovery, Synthesis, and Therapeutic Characterization of 10-Hydroxy-cis-12-Octadecenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from studying "probiotics" to "postbiotics" has unveiled a new class of bioactive lipid mediators. Among these, 10-hydroxy-cis-12-octadecenoic acid (HYA) stands out as a critical gut microbial metabolite derived from dietary linoleic acid.[1][2][3] Unlike short-chain fatty acids (SCFAs) which are fermentation products of fiber, HYA is a long-chain fatty acid metabolite produced by specific Lactobacillus strains via a saturation metabolism pathway.

This guide provides a technical deep-dive into the discovery, enzymatic biosynthesis, chemical characterization, and therapeutic mechanisms of HYA. It is designed to serve as a foundational reference for labs aiming to synthesize HYA or investigate its efficacy in metabolic and inflammatory disease models.

Part 1: Discovery and Biosynthesis[4]

The Discovery Context

Historically, the biohydrogenation of polyunsaturated fatty acids (PUFAs) was attributed primarily to rumen bacteria. However, pioneering work by Kishino, Ogawa, and colleagues at Kyoto University revealed that gut commensals, specifically Lactobacillus plantarum, possess a unique enzymatic machinery to metabolize linoleic acid (LA) into bioactive hydroxy-fatty acids.

HYA was identified not merely as a detoxification byproduct, but as a functional "postbiotic" that modulates host host physiology. It is the first intermediate in the conversion of linoleic acid to Conjugated Linoleic Acid (CLA).[4]

The Enzymatic Machinery

The production of HYA is catalyzed by linoleate hydratase (CLA-HY) , also known as 10-LHT (10-linoleic acid hydratase). This enzyme is FAD-dependent and performs a region-specific hydration at the


 double bond of linoleic acid.
  • Substrate: Linoleic Acid (C18:2 cis-9, cis-12)

  • Enzyme: Linoleate Hydratase (CLA-HY / EC 4.2.1.53)

  • Reaction: Hydration of the cis-9 double bond.

  • Product: 10-hydroxy-cis-12-octadecenoic acid (HYA).[1][2][3][5][4][6]

Biosynthetic Pathway Diagram

The following diagram illustrates the conversion of Linoleic Acid to HYA and its subsequent metabolites (KetoA, CLA) within the gut lumen.

Biosynthesis cluster_bacteria Lactobacillus plantarum / Gut Lumen LA Linoleic Acid (C18:2 cis-9, cis-12) HYA HYA (10-hydroxy-cis-12-octadecenoic acid) LA->HYA Linoleate Hydratase (CLA-HY / 10-LHT) KetoA KetoA (10-oxo-cis-12-octadecenoic acid) HYA->KetoA Dehydrogenase (CLA-DH) CLA CLA (Conjugated Linoleic Acid) KetoA->CLA Isomerase (CLA-DC)

Figure 1: The enzymatic saturation metabolism of linoleic acid in Lactobacillus plantarum.

Part 2: Chemical Characterization & Analysis

Accurate identification of HYA is critical, as it can be easily confused with other hydroxy-fatty acid isomers (e.g., 9-HODE or 13-HODE) which are products of mammalian lipoxygenases or auto-oxidation.

Physicochemical Properties
  • IUPAC Name: (Z)-10-hydroxyoctadec-12-enoic acid[7][8]

  • Molecular Formula: C₁₈H₃₄O₃[7]

  • Molecular Weight: 298.46 g/mol

  • Chirality: The enzymatic product is specifically 10(S)-hydroxy-cis-12-octadecenoic acid , although racemic mixtures are often used in initial screenings.

  • Solubility: Soluble in ethanol, DMSO, and methanol. Poorly soluble in water.

Analytical Protocol (LC-MS/MS)

To quantify HYA in biological samples (feces, serum, tissue), use the following validated parameters.

ParameterSetting / Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 297.2 [M-H]⁻
Product Ion (Q3) m/z 183.1 (Characteristic cleavage alpha to hydroxyl group)
Column C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18)
Mobile Phase A Water + 0.1% Acetic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10)
Retention Time Distinct from 10-oxo (KetoA) and non-hydroxy precursors.

Expert Insight: When analyzing chiral purity, a chiral column (e.g., Chiralcel OD-RH) is required. The biological activity often resides in the specific enantiomer produced by the bacteria, so relying solely on non-chiral chromatography may mask inactive isomers in synthetic batches.

Part 3: Physiological Mechanisms

HYA acts as a signaling molecule that bridges the gut microbiome and host metabolism. Its effects are mediated primarily through G-Protein Coupled Receptors (GPCRs).

Gut Barrier Integrity (The GPR40 Axis)

HYA protects against intestinal permeability (leaky gut) induced by inflammatory cytokines (TNF-α/IFN-γ).[3]

  • Receptor: GPR40 (FFAR1).

  • Pathway: HYA binds GPR40 on epithelial cells

    
     Phosphorylation of MEK 
    
    
    
    Activation of ERK
    
    
    Downregulation of TNFR2 expression.
  • Outcome: Prevention of Tight Junction (ZO-1, Occludin) disassembly.

Metabolic Regulation (GLP-1 & AMPK)

HYA exhibits anti-diabetic and anti-obesity effects.

  • Incretin Secretion: Stimulates GLP-1 secretion from intestinal L-cells via GPR40 and GPR120 (FFAR4) .

  • Adipocyte Modulation: Suppresses adipocyte hypertrophy.[9] It activates AMPK (AMP-activated protein kinase), leading to reduced lipogenesis (decreased FAS, ACC1) and increased fatty acid oxidation (increased CPT1A).[9]

Mechanism of Action Diagram

Signaling HYA HYA (Ligand) GPR40 GPR40 / FFAR1 (Epithelial & L-Cells) HYA->GPR40 GPR120 GPR120 / FFAR4 (L-Cells) HYA->GPR120 AMPK AMPK Activation (Adipocytes) HYA->AMPK Direct/Indirect? MEK MEK Phosphorylation GPR40->MEK Ca2 Intracellular Ca2+ u2191 GPR40->Ca2 GPR120->Ca2 ERK ERK Activation MEK->ERK Barrier Gut Barrier Protection (Stabilized ZO-1/Occludin) ERK->Barrier GLP1 GLP-1 Secretion (Incretin Effect) Ca2->GLP1 Ca2->GLP1 Lipid Reduced Lipogenesis (Anti-Obesity) AMPK->Lipid

Figure 2: Signal transduction pathways activated by HYA in epithelial cells, L-cells, and adipocytes.

Part 4: Experimental Protocols

Microbial Production & Isolation

This protocol describes the generation of HYA using whole-cell biocatalysis, which is often more efficient than cell-free enzymatic reactions for scale-up.

Materials:

  • Lactobacillus plantarum (strain AKU 1009a or similar high-activity strain).

  • Substrate: Linoleic Acid (99% purity).

  • Reaction Buffer: 0.1 M Phosphate buffer (pH 6.5).

Workflow:

  • Culturing: Grow L. plantarum in MRS broth at 37°C for 24h (anaerobic conditions preferred).

  • Induction: The enzyme is constitutive but activity peaks in stationary phase.

  • Reaction:

    • Harvest cells by centrifugation (5,000 x g, 10 min).

    • Resuspend cells in Phosphate buffer containing 10 mg/mL Linoleic Acid .

    • Incubate at 37°C with gentle shaking (120 rpm) for 12–24 hours.

    • Note: High substrate concentration may inhibit the enzyme; adding BSA (1%) can improve solubility and conversion rates.

  • Extraction:

    • Acidify reaction mixture to pH 2.0 with HCl.

    • Extract 2x with equal volume of Ethyl Acetate or Diethyl Ether.

    • Evaporate solvent under nitrogen stream.

  • Purification:

    • Dissolve residue in Hexane.

    • Apply to Silica Gel 60 column or Sep-Pak Vac Silica .

    • Elute stepwise: 100% Hexane

      
       90:10 Hexane:Ether (removes LA) 
      
      
      
      60:40 Hexane:Ether (elutes HYA).
In Vitro Activity Assay (Barrier Function)

To validate the biological activity of your isolated HYA:

  • Cell Line: Caco-2 cells (differentiated monolayers, 14-21 days post-confluence).

  • Treatment: Pre-treat cells with HYA (10–50 µM) for 24 hours.

  • Challenge: Add inflammatory cytokines (TNF-α 10 ng/mL + IFN-γ 10 ng/mL).

  • Readout: Measure Transepithelial Electrical Resistance (TEER) at 0, 12, and 24 hours.

    • Success Criteria: HYA treatment should significantly attenuate the drop in TEER compared to vehicle control.

Part 5: Therapeutic Implications[11]

The characterization of HYA represents a paradigm shift in drug development, moving from "live bugs" (probiotics) to "active molecules" (postbiotics).

  • Metabolic Dysfunction-Associated Steatohepatitis (MASH): HYA's ability to activate AMPK and reduce lipogenesis makes it a prime candidate for non-alcoholic fatty liver disease therapeutics.

  • Inflammatory Bowel Disease (IBD): By targeting the GPR40-TNFR2 axis, HYA offers a non-steroidal mechanism to restore mucosal healing.

  • GLP-1 Agonism: As a natural secretagogue of GLP-1, HYA (or stable analogs) could serve as an oral adjuvant to DPP-4 inhibitors or GLP-1 receptor agonists in Type 2 Diabetes management.

References

  • Kishino, S., et al. (2013).[10] Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition.[2] Proceedings of the National Academy of Sciences, 110(44), 17808-17813.[2] Link

  • Miyamoto, J., et al. (2015).[1][6] A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway.[1][3] Journal of Biological Chemistry, 290(5), 2902-2918.[1] Link

  • Miyamoto, J., et al. (2019).[10] Gut microbiota confers host resistance to obesity by metabolizing dietary polyunsaturated fatty acids.[2] Nature Communications, 10, 4007.[2][10] Link

  • Nanthirudjanar, T., et al. (2015). 10-Hydroxy-cis-12-octadecenoic acid, a gut microbial metabolite of linoleic acid, enhances the expression of genes involved in fatty acid oxidation in Caco-2 cells. Bioscience, Biotechnology, and Biochemistry, 79(11), 1869-1875. Link

  • Takeuchi, M., et al. (2015). Characterization of the linoleic acid Δ9 hydratase catalyzing the first step of polyunsaturated fatty acid saturation metabolism in Lactobacillus plantarum AKU 1009a. Journal of Bioscience and Bioengineering, 119(6), 636-641.[2] Link

  • Bahman, A., et al. (2021). A Gut Microbial Metabolite HYA Ameliorates Adipocyte Hypertrophy by Activating AMP-Activated Protein Kinase. Molecules, 26(24), 7622. Link

Sources

Physicochemical Properties of 10-Hydroxy-12-Octadecenoic Acid (HYA): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-Hydroxy-cis-12-octadecenoic acid (HYA) is a bioactive gut microbial metabolite derived from linoleic acid.[1][2][3] Unlike its precursor, HYA possesses distinct physicochemical properties that enable it to act as a potent signaling molecule, specifically targeting G-protein coupled receptors (GPR40/GPR120) to modulate metabolic and inflammatory pathways. This guide details the molecular characteristics, analytical profiling, and experimental handling of HYA for researchers in lipidomics and drug discovery.

Chemical Identity & Structural Characterization[1][4][5][6]

HYA is a hydroxy fatty acid characterized by a hydroxyl group at the C-10 position and a cis double bond at the C-12 position. It is an intermediate in the biohydrogenation of linoleic acid by gut bacteria such as Lactobacillus plantarum.

ParameterSpecification
IUPAC Name (Z)-10-hydroxyoctadec-12-enoic acid
Common Name HYA, 10-HOE, 12(Z)-10-HOME
CAS Registry Number 34932-12-2
Molecular Formula C₁₈H₃₄O₃
Molecular Weight 298.46 g/mol
Chiral Center C-10 (Biologically active form is often 10(S))
SMILES CCCCC/C=C\CC(CCCCCCCCC(=O)O)O

Physicochemical Parameters

Understanding the physical behavior of HYA is critical for formulation and assay design. As a hydroxy fatty acid, it exhibits higher polarity than linoleic acid but remains lipophilic.

PropertyValue / DescriptionContext for Experimental Design
Physical State Viscous oil or waxy solidLow melting point requires careful handling; often supplied as an ethanolic solution.
Solubility (Organic) Soluble in Ethanol, DMSO, DMF (>10 mg/mL)Use DMSO for cell culture stocks (maintain <0.1% final conc. to avoid cytotoxicity).
Solubility (Aqueous) Poor (<10 µg/mL in PBS pH 7.2)Requires conjugation with BSA or cyclodextrins for aqueous delivery in biological assays.
Lipophilicity (LogP) ~5.7 (Predicted)High membrane permeability; readily crosses the intestinal epithelium.
pKa ~4.8 (Carboxyl group)Exists as an anion (carboxylate) at physiological pH (7.4).
Stability Oxidatively labileThe cis-12 double bond is susceptible to oxidation, though less than PUFAs. Store at -20°C under inert gas (Ar/N₂).

Analytical Profiling

Accurate identification requires orthogonal validation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (LC-MS/MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion: m/z 297.2 [M-H]⁻

  • Key Fragmentation Pattern (MS2):

    • m/z 297 → 183: Loss of the C1-C9 fragment (cleavage alpha to hydroxyl).

    • m/z 297 → 171: Characteristic cleavage product indicating the position of the hydroxyl group at C10.

    • m/z 279: Loss of water [M-H-H₂O]⁻.

Nuclear Magnetic Resonance (NMR)

NMR confirms the regiochemistry of the hydroxyl group and the geometry of the double bond.

NucleusShift (δ ppm)MultiplicityAssignmentStructural Insight
¹H 5.35 - 5.55MultipletH-12, H-13Confirms unsaturation (cis geometry via coupling constants).
¹H 3.60 - 3.65MultipletH-10Diagnostic shift for methine proton attached to hydroxyl group.
¹H 2.20 - 2.30TripletH-2Protons alpha to the carboxyl group.
¹H 2.05 - 2.15MultipletH-11Allylic protons bridging the OH and Double Bond.
¹H 0.88TripletH-18Terminal methyl group.
¹³C ~178.0SingletC-1Carboxyl carbon.
¹³C ~133.0 / 125.0SingletsC-13 / C-12Olefinic carbons.
¹³C ~72.0SingletC-10Carbon bearing the hydroxyl group.

Biosynthesis & Production

HYA is produced via the hydration of linoleic acid, a reaction catalyzed by the enzyme Linoleate Hydratase (CLA-HY) found in commensal bacteria.[3]

Biosynthesis LA Linoleic Acid (C18:2 cis-9, cis-12) HYA 10-Hydroxy-cis-12-octadecenoic acid (HYA) LA->HYA Hydration (+H2O) pH 6.5, Microaerophilic Enzyme Linoleate Hydratase (CLA-HY / MCRA) Enzyme->LA CLA Conjugated Linoleic Acid (CLA) HYA->CLA Dehydration (Reversible)

Figure 1: Enzymatic transformation of Linoleic Acid to HYA by gut microbiota (e.g., Lactobacillus plantarum).

Biological Interface & Mechanism of Action

HYA acts as a "postbiotic" signaling lipid. Its amphiphilic nature allows it to interact with cell surface receptors and intracellular targets.

Key Mechanisms:
  • GPCR Activation: HYA is a ligand for GPR40 (FFAR1) and GPR120 (FFAR4) . Activation triggers intracellular Calcium (

    
    ) mobilization.
    
  • Barrier Integrity: In intestinal epithelial cells (e.g., Caco-2), HYA suppresses TNFR2 expression, preventing TNF-

    
     induced disruption of Tight Junctions (ZO-1, Occludin).
    
  • Metabolic Regulation: Stimulates GLP-1 secretion from enteroendocrine L-cells, enhancing insulin secretion and glucose tolerance.

Mechanism cluster_membrane Cell Membrane HYA HYA (Extracellular) GPR40 GPR40 / GPR120 (Receptor) HYA->GPR40 Binds Ca Intracellular Ca2+ ↑ GPR40->Ca Gq Coupling ERK MEK/ERK Pathway Ca->ERK Signaling GLP1 GLP-1 Secretion Ca->GLP1 Exocytosis TNFR2 TNFR2 Expression ↓ ERK->TNFR2 Suppression TJ Tight Junctions (ZO-1, Occludin) ↑ TNFR2->TJ Protects Barrier

Figure 2: Signal transduction pathway of HYA in intestinal epithelial and enteroendocrine cells.

Experimental Protocols

Extraction from Bacterial Culture

Objective: Isolate HYA from L. plantarum fermentation broth.

  • Culturing: Incubate L. plantarum in MRS broth supplemented with linoleic acid (0.5 - 2.0 mg/mL) containing 0.05% Tween 80 (to solubilize lipid) at 37°C for 24-48 hours under microaerophilic conditions.

  • Acidification: Adjust culture supernatant pH to 2.0 - 3.0 using 6M HCl. Rationale: Protonation of the carboxyl group (COO⁻ → COOH) drives the lipid into the organic phase.

  • Solvent Extraction: Add equal volume of Ethyl Acetate (EtOAc). Vortex vigorously for 1 min. Centrifuge at 3,000 x g for 10 min.

  • Collection: Collect the upper organic layer. Repeat extraction twice.

  • Drying: Evaporate solvent under a stream of Nitrogen (

    
    ) gas or rotary evaporator at <40°C.
    
  • Reconstitution: Dissolve residue in Ethanol or Methanol for analysis.

Quantification via LC-MS/MS

Objective: Precise measurement of HYA in biological samples.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: Linear gradient to 95% B

    • 10-12 min: Hold 95% B

    • 12.1 min: Re-equilibrate 30% B

  • Flow Rate: 0.3 mL/min.

  • Detection: MRM Mode (Negative ESI).

    • Target: 297.2 > 171.1 (Quantifier).

    • Target: 297.2 > 279.2 (Qualifier).

References

  • Kishino, S., et al. (2013).[3] Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition.[3] Proceedings of the National Academy of Sciences, 110(44), 17808-17813.[2][3] Link

  • Miyamoto, J., et al. (2015). A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway. Journal of Biological Chemistry, 290(5), 2902-2918. Link

  • Takeuchi, M., et al. (2015). Characterization of the linoleic acid Δ9 hydratase catalyzing the first step of polyunsaturated fatty acid saturation metabolism in Lactobacillus plantarum AKU 1009a. Journal of Bioscience and Bioengineering, 119(6), 636-641.[3] Link

  • Noster Inc. (2022). HYA (10-hydroxy-cis-12-octadecenoic acid): Gut microbial lipid metabolite.[2][3] Technical Report. Link

  • Cayman Chemical. (2023). Product Information: (±)-10-hydroxy-12(Z)-Octadecenoic Acid.[1][2][3] Product Data Sheet. Link

Sources

Technical Guide: Mechanism of Action of 10-Hydroxy-12-octadecenoic Acid (HYA) in In Vitro Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-Hydroxy-cis-12-octadecenoic acid (HYA) is a bioactive gut microbial metabolite derived from dietary linoleic acid (LA).[1][2][3][4] Unlike its parent compound, HYA possesses distinct pharmacological properties mediated primarily through G-protein coupled receptors (GPCRs), specifically GPR40 (FFAR1) and GPR120 (FFAR4) .

This technical guide details the in vitro mechanisms by which HYA restores intestinal barrier function, modulates inflammation, and regulates lipid metabolism. It provides researchers with validated protocols and mechanistic insights to distinguish HYA’s activity from other fatty acid metabolites.

Biosynthesis & Chemical Identity

HYA is produced via the saturation of the


 double bond and hydration of the 

double bond of linoleic acid by gut bacteria, predominantly Lactobacillus plantarum and Bifidobacterium species.
  • Enzyme: Linoleate hydratase (CLA-HY).

  • Chemical Structure: 10-hydroxy-cis-12-octadecenoic acid.[1][2][3][4][5][6]

  • Physiological Relevance: HYA concentrations in the gut lumen can reach micromolar to millimolar levels depending on diet and microbiome composition, making in vitro treatments of 10–50 µM physiologically relevant.

Core Mechanism: Intestinal Barrier Restoration (The GPR40 Axis)

The most well-characterized mechanism of HYA is its ability to protect against TNF-


-induced epithelial barrier dysfunction. This effect is distinct from linoleic acid and is mediated through the GPR40-MEK-ERK  signaling axis.[3]
Mechanistic Pathway[2][3][4][7][8][9][10][11]
  • Receptor Activation: HYA binds to GPR40 (Free Fatty Acid Receptor 1) on the basolateral surface of intestinal epithelial cells (e.g., Caco-2).

  • Signal Transduction: Activation of GPR40 induces phosphorylation of MEK1/2 and subsequently ERK1/2 .

  • Target Modulation: Phosphorylated ERK suppresses the expression of TNFR2 (Tumor Necrosis Factor Receptor 2), but not TNFR1.

  • Functional Outcome: Reduced TNFR2 signaling prevents the TNF-

    
    -induced downregulation of Tight Junction (TJ) proteins (Occludin , ZO-1 ) and inhibits the upregulation of MLCK  (Myosin Light Chain Kinase), thereby preserving transepithelial electrical resistance (TEER).
    
Visualization: The GPR40 Barrier Protection Pathway

HYA_Barrier_Pathway HYA HYA (10-hydroxy-12-octadecenoic acid) GPR40 GPR40 (FFAR1) (Membrane Receptor) HYA->GPR40 Agonist Binding MEK p-MEK1/2 GPR40->MEK Phosphorylation ERK p-ERK1/2 MEK->ERK Activation TNFR2 TNFR2 Expression (Downregulation) ERK->TNFR2 Suppresses Expression MLCK MLCK (Downregulation) TNFR2->MLCK Prevents Upregulation TJs Tight Junctions (Occludin, ZO-1) TNFR2->TJs Prevents Degradation MLCK->TJs Contraction (Blocked) Barrier Intestinal Barrier Integrity (Increased TEER) TJs->Barrier Maintenance

Caption: HYA activates GPR40 to suppress TNFR2 via the MEK/ERK pathway, preventing MLCK-mediated tight junction disassembly.

Secondary Mechanism: Anti-Inflammatory & Metabolic Modulation

While HYA activates ERK in epithelial cells to support barrier function, it exerts different effects in immune and metabolic cells, highlighting cell-type-specific signaling.

A. Anti-Inflammatory Action (Macrophages/Microglia)

In macrophages (RAW 264.[7]7) and microglia (BV-2), HYA acts via GPR120 (FFAR4) .

  • Mechanism: HYA inhibits LPS-induced ERK phosphorylation (contrast with Caco-2 where it activates ERK) and suppresses NF-

    
    B  activation.
    
  • Outcome: Reduction in Nitric Oxide (NO), iNOS, IL-6, and TNF-

    
     secretion.
    
B. Metabolic Regulation (Adipocytes)

In adipocytes (3T3-L1), HYA prevents hypertrophy.[8]

  • Mechanism: HYA increases intracellular

    
    , leading to AMPK  activation.[8]
    
  • Outcome:

    • Upregulation: CPT1A (Fatty acid oxidation).[8]

    • Downregulation: FAS, ACC1 (Lipogenesis).[8]

Experimental Protocols

These protocols are designed to validate HYA activity using self-validating controls.

Protocol A: Barrier Function Assay (Caco-2 TEER)

Objective: Quantify HYA-mediated protection against TNF-


 damage.
  • Cell Culture: Seed Caco-2 cells on Transwell inserts (0.4 µm pore size). Culture for 14–21 days until TEER > 1000

    
    .
    
  • Pre-treatment:

    • Test Group: Add HYA (30 µM) to the apical chamber.

    • Positive Control: Linoleic Acid (30 µM) – to prove metabolite specificity.

    • Receptor Blockade (Validation): Pre-incubate with GW1100 (10 µM, GPR40 antagonist) for 30 min before HYA.

  • Challenge: After 1 hour of HYA, add TNF-

    
     (100 ng/mL) to the basolateral chamber.
    
  • Measurement: Measure TEER at 0, 24, and 48 hours.

  • Permeability Check: At 48h, add FITC-dextran (4 kDa) to the apical side; measure fluorescence in the basolateral side after 2h.

Success Criteria: HYA should attenuate the TEER drop by >30% compared to TNF-


 alone. GW1100 should abolish this protective effect.
Protocol B: Anti-Inflammatory Assay (RAW 264.7)

Objective: Assess GPR120-mediated suppression of cytokines.

  • Seeding: Seed RAW 264.7 cells at

    
     cells/mL in 24-well plates.
    
  • Pre-treatment: Incubate with HYA (10–50 µM) for 1 hour.

    • Validation: Co-treat with AH7614 (GPR120 antagonist) to confirm receptor specificity.

  • Stimulation: Add LPS (100 ng/mL) and incubate for 24 hours.

  • Analysis:

    • Supernatant: Griess assay for NO; ELISA for TNF-

      
      /IL-6.
      
    • Lysate: Western blot for iNOS and p-ERK.

Data Summary: HYA vs. Parent Fatty Acid

The following table summarizes the comparative effects of HYA and Linoleic Acid (LA), highlighting why HYA is the superior bioactive agent in these contexts.

FeatureLinoleic Acid (LA)10-Hydroxy-12-octadecenoic Acid (HYA)Mechanism Link
GPR40 Agonism WeakStrong

mobilization assays
GPR120 Agonism ModerateStrong

-arrestin recruitment
Barrier Protection MinimalHigh TNFR2 suppression via GPR40
TNFR2 Modulation No EffectDownregulation ERK-dependent pathway
Lipid Droplets Promotes accumulationReduces accumulation AMPK activation

References

  • Miyamoto, J., et al. (2015). A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway.[2][4] Journal of Biological Chemistry. Link

  • Kishino, S., et al. (2013). Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism. Proceedings of the National Academy of Sciences. Link

  • Miyamoto, J., et al. (2019). Gut microbiota-derived short-chain fatty acids and their receptor GPR43 in metabolic and immune regulation. The FASEB Journal. (Context on GPCRs). Link

  • Nanthirudjanar, T., et al. (2015). Inhibitory effect of the gut microbial linoleic acid metabolites... on BV-2 microglial cell activation. Therapeutic Research. Link

  • Bahmani, F., et al. (2019). The role of metabolite-sensing G protein-coupled receptors in inflammation and metabolic disease. Antioxidants & Redox Signaling. Link

Sources

Technical Guide: 10-Hydroxy-12-Octadecenoic Acid (HYA) as a Gut Microbial Metabolite of Linoleic Acid

[1][2][3]

Executive Summary

This technical guide details the biosynthesis, pharmacodynamics, and experimental characterization of 10-hydroxy-cis-12-octadecenoic acid (HYA) . HYA is a bioactive lipid metabolite derived from the saturation metabolism of linoleic acid (LA) by specific gut commensals, primarily Lactobacillus plantarum.

Unlike its precursor (LA), which can be pro-inflammatory in excess, HYA functions as a potent postbiotic regulator of host homeostasis. It acts as an agonist for G-protein coupled receptors GPR40 (FFAR1) and GPR120 (FFAR4) , exerting protective effects on the intestinal epithelial barrier and modulating metabolic inflammation. This guide serves as a blueprint for researchers investigating HYA as a therapeutic target for Inflammatory Bowel Disease (IBD) and metabolic syndrome.

Part 1: Biosynthetic Pathway & Enzymology

The Saturation Metabolism Pathway

Mammalian enzymes lack the capacity to saturate polyunsaturated fatty acids (PUFAs) at specific carbon positions. Gut microbes, specifically Lactobacillus species, perform this "biohydrogenation" to detoxify PUFAs.

The conversion of Linoleic Acid (C18:2 n-6) to HYA is the initiation step of this pathway, catalyzed by Linoleate Hydratase (CLA-HY) .

  • Enzyme: Linoleate Hydratase (EC 4.2.1.53).

  • Gene: cla-hy (often identified as myosin-cross-reactive antigen, MCRA).

  • Reaction Type: Regiospecific hydration.

  • Stereochemistry: The addition of a hydroxyl group at the C10 position and the shift of the double bond from C9 to C12.

Pathway Visualization

The following diagram illustrates the conversion of Linoleic Acid to HYA and its potential downstream oxidation to 10-oxo-cis-12-octadecenoic acid (KetoA).

BiosynthesisLALinoleic Acid(C18:2 cis-9, cis-12)Enzyme1Linoleate Hydratase(CLA-HY / MCRA)LA->Enzyme1HYAHYA(10-hydroxy-cis-12-octadecenoic acid)Enzyme1->HYA Hydration (+H2O)Enzyme2Dehydrogenase(CLA-DH)HYA->Enzyme2KetoAKetoA(10-oxo-cis-12-octadecenoic acid)Enzyme2->KetoA Oxidation (-2H)

Figure 1: Microbial saturation metabolism pathway of Linoleic Acid mediated by L. plantarum.

Part 2: Pharmacodynamics & Mechanism of Action

Receptor Agonism (GPR40/GPR120)

HYA is distinct from short-chain fatty acids (SCFAs); it is a long-chain hydroxy fatty acid that acts as a ligand for Free Fatty Acid Receptors (FFARs).

  • GPR40 (FFAR1): Predominantly expressed in intestinal epithelial cells and pancreatic

    
    -cells. HYA binding triggers the MEK-ERK  signaling cascade.
    
  • GPR120 (FFAR4): Expressed in macrophages and enteroendocrine L-cells. HYA binding suppresses NF-

    
    B signaling (anti-inflammatory) and stimulates GLP-1 secretion.
    
Intestinal Barrier Restoration

A critical therapeutic application of HYA is the restoration of "leaky gut" in colitis. HYA mitigates TNF-

Key Mechanism:

  • HYA binds GPR40 on epithelial cells.[1]

  • Activation of G

    
    q proteins leads to intracellular Ca
    
    
    mobilization.
  • Phosphorylation of MEK and ERK1/2.

  • Suppression of TNFR2 (Tumor Necrosis Factor Receptor 2) expression.[1]

  • Prevention of ZO-1 and Occludin degradation.

Signaling Pathway Diagram

Signalingcluster_membraneEpithelial Cell MembraneHYAHYA (Ligand)GPR40GPR40 / FFAR1HYA->GPR40 BindingGqGq ProteinGPR40->GqCaCa2+ InfluxGq->CaERKMEK / ERKPhosphorylationCa->ERKTNFR2TNFR2 ExpressionERK->TNFR2 DownregulationTJTight Junctions(ZO-1, Occludin)TNFR2->TJ Reduced DegradationBarrierBarrier IntegrityRestoredTJ->Barrier

Figure 2: GPR40-mediated signaling cascade by HYA promoting intestinal barrier integrity.

Part 3: Experimental Protocols

Microbial Production of HYA

Objective: Generate HYA using a competent Lactobacillus strain.

Reagents:

  • Strain: Lactobacillus plantarum (e.g., AKU 1009a or JCM 1551).

  • Medium: MRS Broth.

  • Substrate: Linoleic Acid (LA) - Note: LA is toxic to bacteria at high concentrations. Use BSA-conjugated LA or add post-growth phase.

Protocol:

  • Inoculation: Inoculate L. plantarum in MRS broth (1% v/v) and incubate at 37°C for 24 hours (microaerophilic conditions preferred).

  • Substrate Addition: Add Linoleic Acid (final conc. 0.5 - 2.0 mg/mL) to the culture.

    • Tip: Disperse LA in Tween 80 (0.2% final) to ensure solubility.

  • Biotransformation: Incubate for an additional 24–48 hours.

  • Quenching: Stop reaction by cooling to 4°C.

Lipid Extraction (Modified Bligh & Dyer)

Critical Step: Hydroxy fatty acids are polar but acidic. Acidification is mandatory to protonate the carboxyl group for organic phase extraction.

  • Centrifugation: Pellet cells (if analyzing intracellular) or use supernatant (if secreted).

  • Acidification: Adjust sample pH to 2.0 using 1M HCl.

  • Solvent Addition: Add Chloroform:Methanol (2:1 v/v). Ratio of Sample:Solvent should be 1:3.

  • Extraction: Vortex vigorously for 10 minutes. Centrifuge at 3,000 x g for 10 mins.

  • Phase Separation: Collect the lower organic phase (Chloroform layer).

  • Drying: Evaporate solvent under Nitrogen stream or vacuum centrifuge. Reconstitute in Methanol for LC-MS.

Quantification via LC-MS/MS

Method: Targeted Lipidomics (Negative Ion Mode).[2]

ParameterSetting / Specification
Instrument Triple Quadrupole MS (e.g., LCMS-8060)
Column C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100mm)
Mobile Phase A Water + 0.1% Acetic Acid
Mobile Phase B Acetonitrile/Methanol (70:30)
Ionization ESI Negative Mode (-)
Precursor Ion (m/z) 297.20 (HYA [M-H]-)
Product Ion (m/z) 183.10 (Characteristic fragment for 10-OH position)
Retention Time HYA elutes earlier than LA due to the hydroxyl group.

Part 4: Therapeutic Potential & Data Summary

Comparative Efficacy

HYA demonstrates specific advantages over its precursor (LA) and other metabolites.

MetaboliteReceptor TargetPrimary Physiological EffectToxicity Risk
Linoleic Acid (LA) GPR40 (Low affinity)Essential FA; Pro-inflammatory in excessHigh (Oxidative stress)
HYA GPR40, GPR120 Barrier protection, Anti-diabetic, GLP-1 None observed
KetoA PPAR-

, TRPV1
Energy expenditure, Anti-obesityLow
Key Findings in Literature
  • Colitis: Oral administration of HYA significantly reduced disease activity index (DAI) in DSS-induced colitis mice by restoring ZO-1 expression (Kishino et al., 2013).

  • Metabolism: HYA suppresses SREBP-1c mRNA expression in hepatocytes, reducing triglyceride accumulation.[3]

  • Safety: Unlike Conjugated Linoleic Acid (CLA), which can induce fatty liver in certain isomers, HYA has shown a favorable safety profile in murine models.

References

  • Kishino, S., et al. (2013). Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition.[2][4] Proceedings of the National Academy of Sciences, 110(44), 17808-17813. Link

  • Miyamoto, J., et al. (2015). A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway.[1] Journal of Biological Chemistry, 290(5), 2902-2918. Link

  • Takeuchi, M., et al. (2013).[4] Hydroxy fatty acid production by Pediococcus sp.[4][5] European Journal of Lipid Science and Technology, 115(4), 386-393. Link

  • Noll-Finn, C., et al. (2020). Molecular mechanisms of the formation of conjugated linoleic acid and its hydroxylated precursors by Lactobacillus plantarum. MicrobiologyOpen, 9(12), e1131. Link

  • Hirasawa, A., et al. (2005).[6] Free fatty acids regulate gut incretin secretion through GPR120. Nature Medicine, 11, 90–94. Link

Technical Guide: 10-Hydroxy-12-octadecenoic Acid (HYA) – Microbial Metabolite & Host Physiology Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-hydroxy-cis-12-octadecenoic acid (HYA) is a bioactive lipid metabolite derived from the gut microbial transformation of linoleic acid (LA).[1] Unlike its precursor, HYA possesses distinct pharmacological properties, acting as a potent agonist for the G protein-coupled receptors GPR40 (FFAR1) and GPR120 (FFAR4) .

This guide details the biosynthesis, signaling mechanisms, and physiological impacts of HYA, specifically focusing on its role in restoring intestinal barrier function, modulating metabolic homeostasis via GLP-1 secretion, and exerting anti-inflammatory effects. It serves as a blueprint for researchers investigating postbiotics and small-molecule GPCR agonists for metabolic and inflammatory diseases.

Biosynthesis & Chemical Identity

HYA is not synthesized by the mammalian host but is produced exclusively by specific gut bacteria. This conversion is a detoxification mechanism used by bacteria to manage the toxicity of polyunsaturated fatty acids.

Microbial Production Pathway

The transformation is catalyzed by linoleate hydratase (often identified as a myosin-cross-reactive antigen, MCRA protein) found in Lactobacillus and Bifidobacterium species.

  • Precursor: Linoleic Acid (C18:2 n-6)

  • Enzyme: Linoleate Hydratase (EC 4.2.1.53)

  • Reaction: Hydration of the cis-9 double bond.

  • Product: 10-hydroxy-cis-12-octadecenoic acid (HYA).[1]

Note on Stereochemistry: The biological activity is highly stereospecific. The enzymatic hydration yields the 10-hydroxy derivative, which is relatively stable compared to the transient intermediates of biohydrogenation.

Biosynthesis LA Linoleic Acid (C18:2 cis-9, cis-12) HYA HYA (10-hydroxy-cis-12-octadecenoic acid) LA->HYA Hydration (Stereospecific) Enzyme Linoleate Hydratase (L. plantarum / B. bifidum) Enzyme->LA KetoA KetoA (10-oxo-cis-12-octadecenoic acid) HYA->KetoA Oxidation (Dehydrogenase)

Figure 1: Microbial biosynthesis pathway of HYA from Linoleic Acid.

Mechanisms of Action: The GPR40/120 Axis

HYA functions as a "postbiotic" signaling molecule. Its therapeutic efficacy stems from its ability to activate Free Fatty Acid Receptors (FFARs) more potently or with distinct kinetics compared to linoleic acid.

Receptor Specificity & Signaling
  • GPR40 (FFAR1): Predominantly expressed in pancreatic

    
    -cells and intestinal epithelial cells. HYA activation triggers the Gq-PLC-IP3  pathway, leading to intracellular 
    
    
    
    mobilization.
  • GPR120 (FFAR4): Expressed in intestinal L-cells and macrophages. Activation drives anti-inflammatory signaling and GLP-1 secretion.

Intestinal Barrier Restoration (The MEK-ERK Pathway)

In the context of inflammatory bowel disease (IBD), HYA protects against tight junction (TJ) disruption.

  • Activation: HYA binds GPR40 on epithelial cells.

  • Transduction:

    
     coupling recruits PLC, generating DAG and IP3.
    
  • Kinase Cascade:

    
     release phosphorylates MEK, which phosphorylates ERK1/2.
    
  • Effector: p-ERK translocates to the nucleus, downregulating TNFR2 (Tumor Necrosis Factor Receptor 2) and upregulating TJ proteins (ZO-1, Occludin ).

Signaling cluster_membrane Plasma Membrane HYA HYA (Extracellular) GPR40 GPR40 / GPR120 HYA->GPR40 Gq Gq Protein GPR40->Gq PLC PLC Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca MEK MEK Phosphorylation Ca->MEK ERK ERK1/2 Phosphorylation MEK->ERK TNFR2 TNFR2 Expression (Downregulation) ERK->TNFR2 Inhibition TJ Tight Junctions (ZO-1, Occludin Recovery) ERK->TJ Restoration GLP1 GLP-1 Secretion (L-Cells) ERK->GLP1 Stimulation

Figure 2: Intracellular signaling cascade triggered by HYA via GPR40/120.[2]

Physiological Impacts & Data Summary

Comparative Efficacy

HYA demonstrates superior stability and receptor activation profiles compared to Linoleic Acid (LA).

ParameterLinoleic Acid (LA)HYA (10-hydroxy-cis-12-18:1)Mechanism/Significance
GPR40 Activation Moderate (

)
High (

)
HYA induces stronger

mobilization in HEK293-GPR40 cells.
GPR120 Activation ModerateHighCritical for GLP-1 secretion and anti-inflammatory M2 macrophage polarization.
Barrier Function Weak protectionStrong protection Prevents TEER reduction in Caco-2 cells treated with TNF-

.
Metabolic Stability Rapidly beta-oxidizedResistant Hydroxyl group hinders immediate beta-oxidation, prolonging half-life.
GLP-1 Secretion Baseline stimulationEnhanced (>2-fold) Direct stimulation of L-cells via GPR120.
Key Physiological Outcomes[3]
  • Colitis Amelioration: Oral administration of HYA prevents colon shortening and weight loss in DSS-induced colitis models by suppressing TNFR2 and restoring the epithelial barrier.

  • Metabolic Regulation: Enhances GLP-1 secretion, improving glucose tolerance without the risk of hypoglycemia associated with sulfonylureas.

  • Atopic Dermatitis: Suppression of plasma IgE and mast cell infiltration in NC/Nga mice, indicating systemic immune modulation beyond the gut.

Experimental Protocols

Protocol A: Microbial Synthesis & Purification of HYA

Objective: Produce high-purity HYA for cell culture or animal studies using a self-validating bioconversion system.

Materials:

  • Lactobacillus plantarum (e.g., strain AKU 1009a or equivalent with high linoleate hydratase activity).

  • Substrate: Linoleic Acid (99% purity).

  • Buffer: 0.1 M Potassium Phosphate buffer (pH 6.5).

  • Solvents: Ethyl acetate, Methanol.

Step-by-Step Workflow:

  • Pre-culture: Cultivate L. plantarum in MRS broth (37°C, 24h, anaerobic).

  • Induction: Use a sub-culture with 0.05% linoleic acid to induce hydratase expression (Critical Step: Enzyme is substrate-inducible).

  • Reaction Setup:

    • Harvest cells by centrifugation (5,000 x g, 10 min).

    • Wash cells twice with phosphate buffer.

    • Resuspend cells to high density (OD600 = 20-30) in buffer containing 10 mg/mL Linoleic Acid .

    • Note: Disperse LA using a sonicator or mild detergent (BSA 1%) to ensure bioavailability.

  • Incubation: Incubate at 37°C for 24–48 hours under microaerobic conditions (static incubation in a sealed vessel with limited headspace).

    • Validation: Monitor LA disappearance via TLC (Hexane:Ether:Acetic acid, 80:20:1).

  • Extraction:

    • Acidify supernatant to pH 2.0 with HCl.

    • Extract 3x with equal volume of Ethyl Acetate.

    • Evaporate solvent under nitrogen.

  • Purification:

    • Perform Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Methanol/Water/Acetic Acid (85:15:0.1).

    • Verification: Confirm structure via GC-MS (silylated derivative) looking for characteristic mass shift of +18 Da (hydration) relative to LA.

Protocol B: In Vitro Barrier Function Assay (TEER)

Objective: Validate HYA bioactivity on intestinal epithelial integrity.

  • Cell Culture: Seed Caco-2 cells on Transwell inserts (0.4 µm pore size). Culture for 14–21 days until TEER > 1000

    
    .
    
  • Pre-treatment: Add HYA (10–50 µM) to the apical chamber for 24 hours.

    • Control: Vehicle (DMSO < 0.1%).

  • Challenge: Add TNF-

    
     (100 ng/mL) to the basolateral chamber to induce barrier dysfunction.
    
  • Measurement: Measure Transepithelial Electrical Resistance (TEER) at 0, 12, 24, and 48 hours.

  • Endpoint Analysis: Lyse cells and perform Western Blot for Occludin and ZO-1 .

    • Success Criteria: HYA treatment should maintain TEER > 80% of baseline compared to < 50% in TNF-

      
       only group.
      

References

  • Kishino, S. et al. (2013). "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism." Proceedings of the National Academy of Sciences, 110(44), 17808-17813. Link

  • Miyamoto, J. et al. (2015). "A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway." Journal of Biological Chemistry, 290(5), 2902-2918. Link

  • Miyamoto, J. et al. (2019).[3] "Gut microbiota confers host resistance to obesity by metabolizing dietary polyunsaturated fatty acids."[1] Nature Communications, 10, 4007. Link

  • Noster Inc. (2020). "HYA (10-hydroxy-cis-12-octadecenoic acid): Gut microbial lipid metabolite."[1] Noster R&D Pipeline. Link

  • Takeuchi, H. et al. (2013). "Anti-inflammatory effects of 10-hydroxy-cis-12-octadecenoic acid on NC/Nga mice." PLOS ONE.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 10-Hydroxy-cis-12-octadecenoic Acid (HYA) via Whole-Cell Biotransformation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

10-hydroxy-cis-12-octadecenoic acid (HYA) is a bioactive gut microbial metabolite derived from linoleic acid (LA).[1][2][3] Recent studies identify HYA as a potent agonist for the G-protein coupled receptor GPR40 (FFAR1), mediating GLP-1 secretion and restoring intestinal epithelial barrier function [1, 2].

The Synthesis Challenge: Chemical synthesis of HYA is fraught with difficulties, primarily due to the need for strict stereochemical control (generating the 10S-isomer) and the preservation of the cis-12 double bond. Traditional organic synthesis often yields racemic mixtures (±) and requires harsh protecting groups that can isomerize the sensitive alkene.

The Solution: This protocol details a whole-cell biotransformation workflow using Lactobacillus plantarum. This method utilizes the native enzyme Linoleate 10-hydratase (LAH) (EC 4.2.1.53) to hydrate the


 double bond of linoleic acid with 100% regioselectivity and high stereospecificity (typically >95% ee for the 10S isomer). This approach offers a scalable, "green" chemistry alternative suitable for generating gram-scale quantities for in vivo and in vitro research.

Mechanistic Pathway[3]

The transformation relies on the hydration of the non-conjugated


 double bond of Linoleic Acid. Unlike lipoxygenases that insert molecular oxygen, LAH adds a water molecule across the double bond.

HYA_Pathway LA Linoleic Acid (cis-9, cis-12-18:2) Intermediate Enzyme-Substrate Complex LA->Intermediate Enzyme Linoleate 10-hydratase (LAH / CLA-HY) Enzyme->Intermediate Water H2O Water->Intermediate HYA HYA (10-hydroxy-cis-12-18:1) Intermediate->HYA Hydration at C10 Retention of cis-12

Figure 1: Enzymatic hydration mechanism. The enzyme targets the


 position, adding a hydroxyl group at C10 while leaving the 

cis-bond intact.

Experimental Protocol

Phase A: Biocatalyst Preparation

Objective: Generate high-density L. plantarum biomass with induced LAH activity.

Materials:

  • Strain: Lactobacillus plantarum (e.g., AKU 1009a, ATCC 8014, or wild-type strains with confirmed LAH activity).

  • Media: MRS Broth (De Man, Rogosa and Sharpe).

  • Inducer: Linoleic Acid (LA) (Sigma-Aldrich, >99%).

Step-by-Step:

  • Pre-culture: Inoculate 5 mL of MRS broth with a single colony of L. plantarum. Incubate anaerobically at 37°C for 24 hours.

  • Induction Culture: Inoculate 500 mL of MRS broth (containing 0.05% w/v Linoleic Acid to induce LAH expression) with 1% (v/v) of the pre-culture.

    • Note: The addition of sub-lethal concentrations of LA acts as a substrate inducer, significantly upregulating LAH expression [3].

  • Growth: Incubate anaerobically at 28°C–37°C for 48 hours.

    • Why Anaerobic? While LAH does not require oxygen, facultative anaerobes like Lactobacillus metabolize more efficiently and produce fewer oxidative byproducts under anaerobic conditions.

  • Harvest: Centrifuge at 6,000 × g for 15 minutes at 4°C. Discard supernatant.

  • Wash: Wash pellets twice with sterile 0.85% NaCl or 50 mM Potassium Phosphate Buffer (pH 6.5).

  • Resuspension: Resuspend cells to a high density (approx. 20–30 mg dry cell weight/mL) in reaction buffer (see Phase B).

Phase B: Biotransformation Reaction

Objective: Convert Linoleic Acid to HYA using washed cells.

Critical Reagent: Substrate-BSA Complex Free fatty acids are poorly soluble in aqueous buffers and can be toxic to cells. Complexing with Bovine Serum Albumin (BSA) improves bioavailability.

  • Preparation: Mix Linoleic Acid with fatty-acid-free BSA in 100 mM Potassium Phosphate buffer (pH 6.5). Ratio: 5 mg LA to 1 mg BSA (or use Tween 80 at 0.05% if BSA is cost-prohibitive, though BSA yields higher specificity).

Reaction Setup:

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 6.5).

  • Substrate Loading: Add the LA-BSA complex to the cell suspension. Final LA concentration: 5–10 mg/mL.

  • Incubation: Incubate at 37°C with gentle shaking (120 rpm) under microaerophilic or anaerobic conditions.

  • Duration: Run reaction for 72–96 hours.

  • Monitoring: Sample 100 µL every 24h. Acidify with HCl, extract with ethyl acetate, and check via TLC or GC-MS (see QC section).

Phase C: Extraction & Purification

Objective: Isolate HYA from the reaction mixture.

Workflow Diagram:

Purification_Workflow Reaction Reaction Mixture (Cells + Buffer + Lipids) Acidification Acidify to pH 2.0 (6M HCl) Reaction->Acidification Stop reaction & Protonate FA Extraction L-L Extraction (Ethyl Acetate or CHCl3:MeOH) Acidification->Extraction Drying Evaporate Solvent (N2 stream / Rotovap) Extraction->Drying Crude Crude Lipid Extract Drying->Crude SPE Solid Phase Extraction (Silica or C18) Crude->SPE Remove bulk contaminants HPLC Reverse-Phase HPLC (C18 Column) SPE->HPLC Isolate Isomer Final Purified HYA (>98% Purity) HPLC->Final

Figure 2: Downstream processing workflow for HYA isolation.

Detailed Steps:

  • Quenching: Acidify the reaction mixture to pH 2.0 using 6M HCl.

    • Reasoning: Protonation of the carboxyl group (COO- to COOH) drives the fatty acid into the organic phase during extraction.

  • Extraction: Add equal volume of Ethyl Acetate (or Chloroform:Methanol 2:1). Vortex vigorously for 5 minutes. Centrifuge to separate phases. Collect the organic (upper) layer. Repeat twice.

  • Drying: Dry the combined organic phase over anhydrous

    
    , filter, and evaporate solvent under vacuum/nitrogen.
    
  • Purification (Flash Chromatography/SPE):

    • Stationary Phase: Silica Gel (60 Å).

    • Mobile Phase Gradient: Hexane:Diethyl Ether (start 90:10, ramp to 60:40). HYA typically elutes after unreacted LA due to the polarity of the hydroxyl group.

  • Final Polish (RP-HPLC):

    • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic Acetonitrile:Water:Acetic Acid (85:15:0.1).

    • Detection: UV at 205 nm (fatty acids have low UV absorbance; 205 nm detects the carbonyl/double bond).

Quality Control & Validation Data

Every batch must be validated against the following parameters to ensure the correct isomer (10-hydroxy-cis-12) was formed rather than trans isomers or ketones (10-oxo).

Table 1: Validation Parameters
TechniqueParameterExpected Result for HYANotes
GC-MS Molecular Ion (Methyl Ester)

312

Derivatize with TMS/Diazomethane first.
GC-MS Key Fragment

279
Cleavage alpha to hydroxyl group.
GC-MS Key Fragment

185
Characteristic of 10-OH substitution [3].
1H-NMR

5.4 - 5.6 ppm
Multiplet (2H)Represents C12-C13 vinyl protons.
1H-NMR

3.6 ppm
Multiplet (1H)Proton on C10 (CH-OH).
1H-NMR Coupling Constant (

)
~10.8 HzConfirming cis (Z) geometry at C12.
Optical Rotation

Negative value (e.g., -5.0° to -10.0°)Indicates 10(S) configuration [4].
Troubleshooting Guide
  • Low Yield: Ensure anaerobic conditions during culture. Oxygen stress can shift metabolism toward beta-oxidation or other oxo-fatty acid pathways.

  • Emulsion during Extraction: The presence of BSA causes emulsions. Add a small amount of isopropanol or saturate the aqueous phase with NaCl (salting out) to break the emulsion.

  • Isomer Contamination: If 10-oxo-12-octadecenoic acid (KetoA) is detected, reduce reaction time. KetoA is often a downstream oxidation product of HYA in certain strains.

References

  • Miyamoto, J., et al. (2015). A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway.[2][3] Journal of Biological Chemistry, 290(5), 2902-2918.[3]

  • Kishino, S., et al. (2013).[4][5] Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism.[6] Proceedings of the National Academy of Sciences, 110(44), 17808-17813.

  • Ogawa, J., et al. (2001). Production of conjugated linoleic acid by Lactobacillus acidophilus washed cells.[7] Journal of Bioscience and Bioengineering, 91(5), 539-544.

  • Koritala, S., et al. (1989). Microbial conversion of linoleic acid to 10-hydroxy-12-octadecenoic acid.[1][2][3][8][9][10][11][12] Journal of the American Oil Chemists' Society, 66, 703-706.

Sources

protocol for extraction of 10-hydroxy-12-octadecenoic acid from bacterial cultures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Extraction and Purification of 10-Hydroxy-cis-12-Octadecenoic Acid (HYA) from Bacterial Cultures

Abstract

10-Hydroxy-cis-12-octadecenoic acid (HYA) is a bioactive gut microbial metabolite derived from linoleic acid (LA).[1][2][3][4][5][6] Emerging research identifies HYA as a potent regulator of intestinal barrier function, GLP-1 secretion, and lipid metabolism. However, its amphiphilic nature and susceptibility to spontaneous oxidation make extraction challenging. This application note details a robust, self-validating protocol for the biosynthesis, extraction, and quantification of HYA from Lactiplantibacillus plantarum cultures, utilizing an optimized acidified liquid-liquid extraction (LLE) workflow and LC-MS/MS validation.

Introduction & Biosynthetic Mechanism

The production of HYA is a detoxification mechanism employed by specific gut anaerobes, primarily Lactobacillus and Bifidobacterium species, to manage the toxicity of free polyunsaturated fatty acids. The enzyme linoleate hydratase (LHT) (formerly identified as myosin-cross-reactive antigen, MCRA) catalyzes the regioselective hydration of the


 double bond of linoleic acid.

Critical Mechanism: Unlike standard fatty acid synthesis, this is a hydration reaction, not an oxidation. It requires anaerobic or microaerobic conditions to prevent the downstream conversion of HYA into keto-derivatives (e.g., 10-oxo-12-octadecenoic acid) or Conjugated Linoleic Acid (CLA).

Graphviz Diagram: Biosynthetic Pathway of HYA

Biosynthesis LA Linoleic Acid (C18:2) (Substrate) HYA 10-Hydroxy-cis-12-octadecenoic acid (HYA) LA->HYA Hydration (+H2O) Anaerobic Conditions LHT Enzyme: Linoleate Hydratase (LHT/MCRA) LHT->LA Catalysis KetoA 10-Oxo-cis-12-octadecenoic acid (KetoA) HYA->KetoA Oxidation (-2H) (Avoid by excluding O2)

Caption: Enzymatic hydration of Linoleic Acid to HYA by Linoleate Hydratase (LHT). Secondary oxidation to KetoA is minimized under strict anaerobic conditions.

Experimental Protocol

Reagents and Equipment
  • Bacterial Strain: Lactiplantibacillus plantarum (e.g., strain ZS2058 or AKU 1137).

  • Substrate: Linoleic Acid (LA) (Sigma-Aldrich, >99%).

    • Preparation: Prepare a 100 mg/mL stock solution in Ethanol.

  • Culture Medium: MRS Broth (De Man, Rogosa and Sharpe).

  • Solvents: Ethyl Acetate (HPLC Grade), Hydrochloric Acid (6N), Methanol (LC-MS Grade).

  • Internal Standard (IS): 12-Hydroxystearic acid-d3 or 15(S)-HETE-d8 (for recovery quantification).

Biosynthesis Conditions

To maximize HYA yield and minimize oxidation, use the following "feed-batch" approach:

  • Inoculation: Inoculate MRS broth (1% v/v) with an overnight culture of L. plantarum.

  • Substrate Addition: When OD600 reaches 0.5 (mid-log phase), add Linoleic Acid to a final concentration of 1.0 mg/mL .

    • Expert Tip: Premix LA with BSA (Fatty Acid Free) in a 1:2 molar ratio, or add Tween 80 (0.1% final) to the media to form micelles. This dramatically increases bacterial uptake compared to adding free oil.

  • Incubation: Incubate anaerobically at 37°C for 48–72 hours .

    • Why Anaerobic? Oxygen presence triggers the conversion of HYA to oxo-fatty acids (KetoA) via dehydrogenase activity.

Extraction Protocol: Acidified Liquid-Liquid Extraction (LLE)

HYA is an amphiphilic free fatty acid. At neutral pH, it exists as a salt and remains in the aqueous phase. Acidification is the critical control point.

Graphviz Diagram: Extraction Workflow

Extraction Step1 Culture Broth (48-72h) Contains Cells + Media Step2 Harvest (Do NOT centrifuge yet) Step1->Step2 Step3 Acidification Add 6N HCl to pH 2.0 Step2->Step3 Step4 Liquid-Liquid Extraction Add Ethyl Acetate (1:1 v/v) Vortex 10 min Step3->Step4 Step5 Phase Separation Centrifuge 3000 x g, 10 min Step4->Step5 Step6 Collect Organic Phase (Top) Repeat extraction x2 Step5->Step6 Step7 Drying Nitrogen Stream @ 30°C Step6->Step7 Step8 Reconstitution 100% Methanol for LC-MS Step7->Step8

Caption: Optimized Acidified LLE workflow. Acidification (Step 3) is essential to protonate HYA for organic solvent solubility.

Detailed Steps:

  • Whole Broth Processing: Do not separate cells. HYA accumulates both intracellularly and in the supernatant. Extract the entire culture volume.

  • Acidification: Add 6N HCl dropwise to the culture broth until pH 2.0 is reached.

    • Mechanism:[5][7][8] Protonation of the carboxyl group (

      
      ) renders the fatty acid hydrophobic, allowing it to partition into the organic phase.
      
  • Solvent Addition: Add Ethyl Acetate in a 1:1 (v/v) ratio.

    • Alternative: For cleaner lipidomics, use the Bligh & Dyer method (Chloroform:Methanol:Water), but Ethyl Acetate is less toxic and highly efficient for free fatty acids.

  • Agitation: Vortex vigorously for 10 minutes or shake for 30 minutes at room temperature.

  • Separation: Centrifuge at 3,000

    
     g for 10 minutes. Collect the upper organic layer.
    
  • Repeat: Re-extract the aqueous lower phase once more with fresh Ethyl Acetate. Combine organic layers.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen gas at 30°C. Do not use heat >40°C to prevent isomerization.

  • Reconstitution: Dissolve the residue in Methanol (e.g., 200

    
    L) and filter through a 0.22 
    
    
    
    m PTFE filter.

Analytical Validation (LC-MS/MS)

To validate the extraction, use a targeted LC-MS/MS approach.[9]

Table 1: LC-MS/MS Parameters for HYA Quantification

ParameterSettingNotes
Instrument Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400)
Ionization Mode ESI Negative (

)
Fatty acids ionize best in negative mode.
Column C18 Reverse Phase (e.g., Acquity UPLC BEH C18)2.1 x 100 mm, 1.7

m particle size.
Mobile Phase A Water + 0.1% Acetic AcidAcetic acid aids ionization in neg mode.
Mobile Phase B Acetonitrile (100%)
Gradient 0-1 min: 30% B; 1-10 min: 30%

95% B
HYA typically elutes around 6-7 min.
Precursor Ion (Q1) m/z 297.2

Based on MW of HYA (298.46 Da).
Product Ions (Q3) m/z 183.1 (Quantifier), m/z 171.1 (Qualifier)Characteristic cleavage at the C10-OH and C12 double bond.

Self-Validating Check:

  • Retention Time Shift: HYA (10-OH) will elute slightly earlier than Linoleic Acid (due to the polar hydroxyl group) but later than di-hydroxy derivatives.

  • Isomer Differentiation: 10-Hydroxy-cis-12-18:1 (HYA) must be distinguished from 13-Hydroxy-9,11-18:2 (13-HODE). 13-HODE has a mass of 295 (derived from 18:2), whereas HYA has a mass of 297 (derived from 18:1 hydration). Mass separation confirms the hydration event.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Insufficient AcidificationEnsure pH is strictly

2.0 before adding solvent.
Peak Tailing Column Overloading or pH mismatchAdd 0.1% Acetic Acid to Mobile Phase B as well.
Oxidized Byproducts Aerobic conditions during cultureUse an anaerobic chamber or seal tubes with N2 headspace. Add 0.05% L-Cysteine to media as a reducing agent.
Emulsion Formation High protein content in mediaAdd a small amount of Methanol (10% v/v) to the mixture before shaking to break emulsions.

References

  • Kishino, S., et al. (2013). "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism."[8] Proceedings of the National Academy of Sciences, 110(44), 17808-17813. Link

  • Miyamoto, J., et al. (2015). "A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway."[3][5] Journal of Biological Chemistry, 290(5), 2902-2918. Link

  • Tsuji, K., et al. (2022).[4] "Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics." Medical Mass Spectrometry, 6(2), 112-123. Link

  • Ogawa, J., et al. (2001). "Production of conjugated linoleic acid by Lactobacillus acidophilus." Journal of Bioscience and Bioengineering, 91(5), 539-541. Link

  • LIPID MAPS® Structure Database. "10-hydroxy-12-octadecenoic acid." Link

Sources

LC-MS/MS method for quantification of 10-hydroxy-12-octadecenoic acid in feces

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted LC-MS/MS Quantification of 10-Hydroxy-cis-12-octadecenoic Acid (HYA) in Fecal Matrices

Executive Summary

This application note details a robust, sensitive, and validated protocol for the quantification of 10-hydroxy-cis-12-octadecenoic acid (HYA) in fecal samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HYA is a bioactive lipid metabolite derived from Linoleic Acid (LA) via gut microbial saturation metabolism (specifically by Lactobacillus species).[1] Recent studies implicate HYA in regulating host energy metabolism, ameliorating obesity, and enhancing intestinal barrier function.[2][3][1]

Key Advantages of this Protocol:

  • Isomer Resolution: Chromatographic separation of HYA from positional isomers (e.g., 13-hydroxy-9-octadecenoic acid).[2][3]

  • Matrix Normalization: Utilization of lyophilization to report concentrations per dry weight (DW), eliminating variability caused by fecal water content.

  • High Sensitivity: Negative mode ESI with optimized MRM transitions for sub-nanomolar detection.

Biological Context & Pathway

HYA is produced via the "saturation metabolism" pathway of polyunsaturated fatty acids (PUFAs) by gut bacteria. Unlike host enzymes that typically oxidize fatty acids (e.g., COX/LOX pathways), gut microbes like Lactobacillus plantarum use a hydratase enzyme (CLA-HY) to add a water molecule to the double bond.[2][3]

Mechanism of Action:

  • Substrate: Linoleic Acid (C18:2 n-6).[2][3]

  • Enzyme: Myosin-cross-reactive antigen hydratase (CLA-HY).[2][3]

  • Product: HYA (10-hydroxy-cis-12-18:1).[2][3]

  • Physiological Effect: Agonist for GPR40/GPR120; suppresses inflammation and upregulates GLP-1.[2][3][1]

G LA Linoleic Acid (C18:2 n-6) HYA HYA (10-hydroxy-cis-12-18:1) LA->HYA Hydration (+H2O) Enzyme CLA-HY (Microbial Hydratase) Enzyme->LA Catalyzes KetoA KetoA (10-oxo-cis-12-18:1) HYA->KetoA Dehydrogenation (CLA-DH) Host Host Receptors (GPR40 / GPR120) HYA->Host Activation

Figure 1: Gut microbial saturation metabolism pathway converting dietary Linoleic Acid to bioactive HYA.[2][3]

Materials and Reagents

CategoryItemSpecification/Notes
Standards 10-hydroxy-cis-12-octadecenoic acid (HYA)Purity >98% (e.g., Cayman Chemical, Larodan)
Internal Standard (IS) 10-hydroxy-octadecanoic acid-d17 (or similar)Deuterated analog preferred.[2][3] If unavailable, Ricinoleic acid-d3 can serve as a surrogate.[2][3]
Solvents Methanol (MeOH), Acetonitrile (ACN)LC-MS Grade
Additives Acetic Acid, Ammonium AcetateLC-MS Grade
Matrix Support Zirconia/Silica Beads (2.0 mm)For bead beating homogenization

Sample Preparation Protocol

Rationale: Feces is a heterogeneous matrix.[3] Direct extraction from wet stool yields poor reproducibility due to variable water content (60–85%).[3] Lyophilization is mandatory for accurate quantification.[2][3]

Step-by-Step Workflow:

  • Lyophilization:

    • Freeze fresh fecal samples at -80°C for >4 hours.[2][3]

    • Lyophilize (freeze-dry) for 24–48 hours until weight is constant.

    • Pulverize dried feces into a fine powder using a spatula or mortar.[3]

  • Extraction:

    • Weigh 10 mg of dried fecal powder into a 2 mL reinforced tube containing zirconia beads.

    • Add 10 µL of Internal Standard working solution (e.g., 10 µM).

    • Add 990 µL of ice-cold Methanol (MeOH). Note: Methanol precipitates proteins and extracts polar lipids efficiently.

    • Homogenize using a bead beater (e.g., Precellys) at 6,500 rpm for 2 cycles of 30 seconds.

  • Clarification:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a fresh tube.[3]

    • Filter through a 0.22 µm PTFE syringe filter to remove particulates that could clog the UHPLC column.[3]

    • Transfer filtrate to an LC vial with a glass insert.[3]

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis S1 Fecal Sample (Lyophilized) S2 Weigh 10mg + Internal Std S1->S2 S3 Bead Beating (in 1mL MeOH) S2->S3 S4 Centrifuge & Filter (0.22µm) S3->S4 LC UHPLC Separation (C18 Column) S4->LC Inject 5µL MS MS/MS Detection (ESI-, MRM) LC->MS

Figure 2: Extraction and analysis workflow for fecal lipids.

LC-MS/MS Conditions

Chromatographic Strategy: Isomeric separation is critical.[3] HYA (10-hydroxy) must be distinguished from 13-HODE (13-hydroxy) and Ricinoleic acid (12-hydroxy).[2][3] A standard C18 column with a specialized gradient is required.[3]

  • System: UHPLC (e.g., Shimadzu Nexera or Waters ACQUITY)[2][3]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C

  • Flow Rate: 0.3 mL/min[2][3]

  • Injection Vol: 2–5 µL

Mobile Phases:

  • A: Water + 0.1% Acetic Acid (or 0.05% Formic Acid)[2][3]

  • B: Acetonitrile (100%)[3]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 30 Initial Hold
2.00 30 Isocratic elution of polar interferences
12.00 90 Linear Ramp (Elution of HYA ~7-8 min)
13.00 100 Wash
15.00 100 Wash
15.10 30 Re-equilibration

| 18.00 | 30 | End |

Mass Spectrometry Parameters:

  • Source: Electrospray Ionization (ESI), Negative Mode[2][3]

  • Spray Voltage: -3.5 kV[2][3]

  • Desolvation Temp: 500°C

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Role
HYA 297.2 183.1 22 Quantifier
HYA 297.2 279.2 18 Qualifier (Water loss)
HYA 297.2 171.1 25 Qualifier (Secondary)

| IS (d-Std) | [M-H]- | Specific | TBD | Quantifier |

Note on Fragmentation: The product ion at m/z 183 results from alpha-cleavage relative to the hydroxyl group at C10 (yielding the carboxyl-containing fragment HOOC-(CH2)8-CHO-), which is characteristic for 10-hydroxy fatty acids.[2][3]

Method Validation & Quality Control

To ensure Scientific Integrity , the following validation steps are required:

  • Linearity: Construct a calibration curve (0.5 nM to 1000 nM) in MeOH.

    
     should be > 0.99.[3]
    
  • Recovery: Spike a "blank" matrix (e.g., sterilized/autoclaved feces or synthetic surrogate matrix) with known HYA concentrations to determine extraction efficiency.[3] Target: 80–120%.

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. the slope in post-extraction spiked matrix. If suppression > 20%, dilute samples 1:5 before injection.[2][3]

  • Isomer Check: Inject a mix of HYA (10-OH) and 13-HODE (13-OH).[2][3] Ensure baseline resolution (

    
    ). HYA typically elutes before 13-HODE on C18 columns due to the position of the hydroxyl group affecting hydrophobicity.[3]
    

Troubleshooting & Expert Tips

  • The "Isomer Trap": Do not rely solely on mass. 10-hydroxy, 12-hydroxy, and 13-hydroxy C18:1/C18:2 compounds have identical or near-identical masses.[2][3] Retention time matching with an authentic standard is non-negotiable.

  • Carryover: Lipids are "sticky."[3] Use a needle wash solution of Isopropanol:Acetonitrile:Acetone (1:1:1) to prevent carryover between injections.[3]

  • Stability: HYA is relatively stable compared to PUFAs, but avoid repeated freeze-thaw cycles.[2][3] Store extracts at -20°C and analyze within 48 hours.

References

  • Kishino, S., et al. (2013).[2][3][4] "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism."[2][3] Proceedings of the National Academy of Sciences (PNAS), 110(44), 17808-17813.[2][3] [3]

  • Miyamoto, J., et al. (2019).[2][3][4] "Gut microbiota-derived 10-hydroxy-cis-12-octadecenoic acid enhances intestinal epithelial barrier function."[2][3][1] Nature Communications, 10, 4007.[2][3][4]

  • Tsuji, K., et al. (2022).[2][3] "Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics." Medical Mass Spectrometry, 6(2), 112-123.[2][3]

  • Noster Inc. (2022).[3][4] "HYA (10-hydroxy-cis-12-octadecenoic acid): Gut microbial lipid metabolite."[2][3][1][4] Technical Brief.

Sources

derivatization of 10-hydroxy-12-octadecenoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantification of 10-Hydroxy-12-octadecenoic Acid (HYA) via GC-MS

Abstract & Introduction

10-hydroxy-12-octadecenoic acid (HYA) is a bioactive lipid metabolite produced from linoleic acid by gut commensal bacteria, specifically Lactobacillus plantarum (Kishino et al., 2013).[1] Recent studies highlight its role in enhancing intestinal barrier function and modulating host energy metabolism.[2]

However, HYA presents significant analytical challenges for Gas Chromatography-Mass Spectrometry (GC-MS). As a hydroxy fatty acid (hFA), it possesses two polar functionalities—a carboxylic acid and a secondary hydroxyl group—that lead to low volatility, thermal instability, and peak tailing.

This guide details a robust Two-Step Derivatization Protocol (Methylation followed by Silylation). Unlike single-step methods, this approach ensures the thermal stability required for quantitative analysis and generates specific mass spectral fragmentation patterns (diagnostic ions m/z 273 and m/z 213 ) necessary for unambiguous structural identification.

Chemical Logic & Reaction Mechanism

To successfully analyze HYA, we must chemically modify its polar groups.[3] We employ a sequential approach to prevent steric hindrance issues and hydrolytic instability.

  • Step 1: Methylation (Esterification). The carboxylic acid is converted to a methyl ester (FAME). We utilize Boron Trifluoride in Methanol (

    
    -MeOH) as the catalyst. This is preferred over diazomethane for safety reasons in standard analytical labs.
    
  • Step 2: Silylation (Etherification). The secondary hydroxyl group at C10 is converted to a trimethylsilyl (TMS) ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Why this order? Silyl esters (formed if we silylated the COOH group) are highly susceptible to hydrolysis by trace moisture. Methyl esters are robust. Silylating the OH group after methylation prevents the formation of mixed derivatives.

Reaction Scheme Visualization

ReactionScheme HYA 10-Hydroxy-12-octadecenoic Acid (Polar, Non-volatile) Step1 Step 1: Methylation (BF3-MeOH, 60°C) HYA->Step1 FAME HYA Methyl Ester (Semi-volatile) Step1->FAME Step2 Step 2: Silylation (BSTFA + 1% TMCS, 60°C) FAME->Step2 Deriv Methyl 10-(TMS-oxy)-12-octadecenoate (Volatile, Stable) Step2->Deriv

Caption: Sequential conversion of HYA to its methyl ester/TMS ether derivative for optimal GC-MS stability.

Materials & Reagents

  • Standard: 10-hydroxy-12-octadecenoic acid (Cayman Chemical or synthesized via L. plantarum incubation).

  • Methylation Reagent: 14% Boron Trifluoride (

    
    ) in Methanol (Sigma-Aldrich).
    
  • Silylation Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

  • Solvents: n-Hexane (HPLC Grade), Anhydrous Pyridine.

  • Internal Standard: 12-hydroxystearic acid or deuterated linoleic acid metabolite (if available).

Experimental Protocol

Phase 1: Lipid Extraction (Brief)

Note: If analyzing biological samples (plasma/feces), perform a Folch extraction (Chloroform:Methanol 2:1) first. The following steps assume a dried lipid extract.

Phase 2: Methylation (Formation of FAMEs)
  • Resuspend: Dissolve the dried lipid extract (containing HYA) in 0.5 mL of Toluene (helps solubilize longer chain lipids).

  • Add Reagent: Add 1.0 mL of 14%

    
    -Methanol .
    
  • Incubate: Cap the vial tightly (Teflon-lined cap) and heat at 60°C for 45 minutes in a heating block.

    • Critical: Do not overheat (>90°C) as the hydroxyl group can undergo dehydration.

  • Quench: Cool to room temperature. Add 1.0 mL of distilled water to stop the reaction.

  • Extract: Add 2.0 mL of n-Hexane . Vortex vigorously for 1 minute.

  • Recover: Centrifuge at 2000 x g for 3 minutes. Transfer the upper hexane layer (containing FAMEs) to a new glass vial.

  • Dry: Evaporate the hexane under a gentle stream of Nitrogen (

    
    ) gas until completely dry.
    
Phase 3: Silylation (TMS Derivatization)
  • Reconstitute: To the dried FAME residue, add 50

    
    L of Anhydrous Pyridine  (scavenges acid byproducts).
    
  • Derivatize: Add 50

    
    L of BSTFA + 1% TMCS .
    
  • Incubate: Cap and heat at 60°C for 30 minutes .

    • Mechanism: The TMCS acts as a catalyst to drive the silylation of the sterically hindered secondary hydroxyl at C10.

  • Final Prep: Cool the sample. It can be injected directly or diluted with dry hexane if the concentration is too high.

    • Caution: Do not add water. Moisture will hydrolyze the TMS ether.

GC-MS Analysis Parameters

ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25

m)
Low polarity phase separates FAMEs by chain length and functionalization.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal MS sensitivity.
Inlet Temp 280°CEnsures rapid volatilization of high-boiling hFAs.
Injection 1

L, Splitless (or Split 1:10 for high conc.)
Splitless maximizes sensitivity for trace metabolites.
Oven Program 100°C (1 min)

20°C/min to 200°C

3°C/min to 300°C (hold 5 min)
Slow ramp (3°C/min) resolves the C18 isomers.
Transfer Line 280°CPrevents condensation before MS.
Ion Source Electron Impact (EI), 70 eV, 230°CStandard ionization for reproducible fragmentation.
Scan Range m/z 50 – 550Covers molecular ion and key fragments.

Data Interpretation: Fragmentation Logic

The identification of 10-hydroxy-12-octadecenoic acid relies on the specific fragmentation of its Methyl ester, TMS ether derivative.

Molecular Weight Calculation:

  • Parent Acid (C18H34O3): MW 298

  • Methyl Ester (+14): MW 312

  • TMS Ether (+72): MW 384 (Molecular Ion

    
    )
    

Key Diagnostic Ions (Alpha-Cleavage Rule): In EI-MS, the bond adjacent to the carbon bearing the TMS-ether group (C10) is the primary site of cleavage (


-cleavage).
  • 
    -Cleavage A (Proximal to Carboxyl):  Cleavage between C10 and C11.
    
    • This generates a fragment containing the carboxyl head group.

    • Structure:

      
      
      
    • Mass Calculation:

      • 
         mass 
        
        
        
        171
      • 
         mass 
        
        
        
        102
      • Observed Ion: m/z 273

    • Significance: This is typically the Base Peak (most intense) because the neutral radical lost (C11-C18 diene tail) is allylically stabilized by the

      
      12 double bond.
      
  • 
    -Cleavage B (Distal to Carboxyl):  Cleavage between C9 and C10.
    
    • This generates a fragment containing the hydrocarbon tail.[2]

    • Structure:

      
      
      
    • Mass Calculation:

      • Tail (

        
        ) mass 
        
        
        
        111
      • 
         mass 
        
        
        
        102
      • Observed Ion: m/z 213

  • Other Ions:

    • m/z 73:

      
       (Standard TMS peak).
      
    • m/z 384: Molecular Ion (often weak).

Fragmentation Pathway Diagram

Fragmentation cluster_cleavage Alpha-Cleavage Pathways Molecule Derivative: Methyl 10-(TMS-oxy)-12-octadecenoate (MW 384) CleavageA Cleavage C10-C11 (Loss of Tail) Molecule->CleavageA CleavageB Cleavage C9-C10 (Loss of Head) Molecule->CleavageB Ion273 Fragment A: m/z 273 (Contains COOMe group) *Base Peak* CleavageA->Ion273 Stabilized by Allylic Radical Loss Ion213 Fragment B: m/z 213 (Contains Hydrocarbon Tail) CleavageB->Ion213

Caption: Mass spectral fragmentation map of derivatized HYA. m/z 273 is the primary diagnostic ion.

Troubleshooting & Quality Control

IssueProbable CauseSolution
No Peaks / Low Signal Moisture in Silylation StepEnsure Pyridine and BSTFA are fresh. Dry FAMEs thoroughly before Step 2.
Peak Tailing Incomplete DerivatizationIncrease BSTFA reaction time or temperature (up to 70°C). Check inlet liner deactivation.
Extra Peaks (M-18) Thermal DegradationInjector temp too high (>300°C) causing elimination of TMSOH. Lower injector to 260-280°C.
Shift in Retention Time Column OverloadDilute sample. High concentrations of fatty acids can shift Rt.

References

  • Kishino, S., et al. (2013). "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition."[4] Proceedings of the National Academy of Sciences (PNAS), 110(44), 17808-17813.[4]

  • Lipid Maps. "Lipidomics Protocols: Fatty Acid Analysis." Lipid Maps Structure Database.

  • Christie, W.W. "Mass Spectrometry of Fatty Acid Derivatives: Hydroxy Fatty Acids." The LipidWeb.

  • Miyamoto, J., et al. (2015). "A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment."[5] Journal of Biological Chemistry, 290(5), 2902-2918.[5]

Sources

Application Note: Investigating the Anti-Inflammatory Effects of 10-Hydroxy-12-Octadecenoic Acid (HYA)

[1][2][3]

Introduction & Mechanistic Overview

10-hydroxy-cis-12-octadecenoic acid (HYA) is a bioactive lipid metabolite generated from dietary linoleic acid (LA) by gut commensal bacteria, specifically Lactobacillus plantarum.[1] Unlike its precursor, HYA acts as a potent "postbiotic" signaling molecule that modulates host immunity and epithelial barrier function.

Therapeutic Significance: HYA exerts anti-inflammatory effects primarily through two G Protein-Coupled Receptors (GPCRs):

  • GPR40 (FFAR1): Activation in intestinal epithelial cells enhances barrier function and suppresses TNF-α signaling.

  • GPR120 (FFAR4): Activation in macrophages and microglia recruits

    
    -arrestin-2, which inhibits the TAB1/TAK1 complex, thereby blocking the NF-κB inflammatory cascade.
    

This guide provides standardized protocols for solubilization, macrophage screening, and intestinal barrier function assays.

Mechanistic Pathway Visualization

HYA_Mechanismcluster_EpitheliumIntestinal Epithelium (Caco-2)cluster_MacrophageMacrophage (RAW 264.7)LALinoleic Acid (Dietary)LactoLactobacillus plantarum(Gut Microbiota)LA->LactoHYA10-hydroxy-cis-12-octadecenoic acid(HYA)Lacto->HYA Bio-conversionGPR40GPR40 (FFAR1)HYA->GPR40 AgonistGPR120GPR120 (FFAR4)HYA->GPR120 AgonistMEK_ERKMEK-ERK PathwayGPR40->MEK_ERK ActivationTJTight Junctions(ZO-1, Occludin)MEK_ERK->TJ RestorationTNFR2TNFR2 ExpressionMEK_ERK->TNFR2 SuppressionB_ArrestinBeta-Arrestin-2GPR120->B_Arrestin RecruitmentNFkBNF-κB TranslocationB_Arrestin->NFkB InhibitionCytokinesNO, IL-6, TNF-αNFkB->Cytokines Downregulation

Caption: Dual mechanistic action of HYA on epithelial barrier integrity (via GPR40) and immune suppression (via GPR120).

Compound Handling & Preparation[4][5][6][7][8]

Scientific Integrity Note: HYA is a lipid with a hydroxyl group.[2] Improper handling leads to oxidation or precipitation in aqueous media, yielding false negatives.

Reagents
  • HYA Standard: >98% purity (e.g., Cayman Chemical or custom synthesis).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Carrier: Fatty Acid-Free Bovine Serum Albumin (BSA) (Optional but recommended for bioavailability).

Preparation Protocol
  • Stock Solution (100 mM): Dissolve pure HYA powder in sterile DMSO. Vortex for 30 seconds.

    • Storage: Aliquot into amber glass vials (avoid plastic to prevent adsorption). Purge with nitrogen gas if possible. Store at -80°C. Stable for 6 months.

  • Working Solution:

    • Method A (Direct): Dilute Stock directly into pre-warmed culture media. Max DMSO concentration must be < 0.1% (v/v).

    • Method B (BSA-Conjugated - Preferred): Pre-incubate HYA with 10% Fatty Acid-Free BSA in PBS at 37°C for 30 mins to form a complex (molar ratio 2:1 to 5:1 FA:BSA). This mimics physiological transport and prevents lipid droplet formation.

Protocol A: Anti-Inflammatory Screening (Macrophage Model)

Objective: Quantify the suppression of LPS-induced inflammatory mediators (NO, IL-6) by HYA via GPR120. Cell Line: RAW 264.7 (Murine Macrophages).[3]

Experimental Workflow
  • Seeding: Seed RAW 264.7 cells in 96-well plates at

    
     cells/well in DMEM + 10% FBS. Incubate overnight.
    
  • Starvation (Critical Step): Replace media with Low-Serum (1% FBS) DMEM for 4 hours prior to treatment.

    • Why? High serum contains lipids that compete with HYA for receptors and albumin binding.

  • Pre-Treatment: Add HYA (Concentration range: 1, 10, 30, 50 µM) for 1 hour before induction.

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: Dexamethasone (1 µM).

  • Induction: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 100 ng/mL. Co-incubate with HYA for 18–24 hours.

  • Analysis:

    • Nitric Oxide (NO): Transfer 50 µL supernatant to a new plate. Add 50 µL Griess Reagent A + 50 µL Reagent B. Read Absorbance at 540 nm.

    • Cytokines: Perform ELISA for TNF-α and IL-6 on remaining supernatant.

    • Viability Check: Perform MTT or CCK-8 assay on the cell monolayer to ensure reduced NO is not due to cell death.

Data Reporting Template
Treatment GroupConcentrationNO Production (% of LPS)Cell Viability (%)Interpretation
Control (No LPS)0 µM< 5%100%Baseline
LPS Only0 µM100%95-100%Max Inflammation
HYA + LPS10 µMTBD>90%Low Efficacy
HYA + LPS30 µMTBD>90%Target Efficacy
HYA + LPS50 µMTBD>90%Max Efficacy

Protocol B: Intestinal Barrier Recovery (Caco-2 Model)

Objective: Assess HYA-mediated restoration of Tight Junctions (TJ) via GPR40. Cell Line: Caco-2 (Human Colorectal Adenocarcinoma).[4][5]

Experimental Workflow
  • Differentiation: Seed Caco-2 cells on Transwell® inserts (0.4 µm pore size). Culture for 21 days to form a polarized monolayer.

    • QC Check: Transepithelial Electrical Resistance (TEER) must be > 500

      
      .
      
  • Inflammatory Challenge:

    • Induce barrier damage using TNF-α (10 ng/mL) + IFN-γ (10 ng/mL) added to the basolateral chamber.

    • Simultaneously treat with HYA (30–50 µM) in the apical chamber.

  • Incubation: 24 to 48 hours.

  • Readout 1 (TEER): Measure TEER using an epithelial volt-ohm meter (EVOM).

    • Calculation:

      
      .
      
  • Readout 2 (Permeability): Add FITC-Dextran (4 kDa) to the apical side. Measure fluorescence in the basolateral side after 2 hours.

Logic Check (Self-Validation)
  • GPR40 Specificity: To confirm the mechanism, include a group treated with GW1100 (GPR40 Antagonist). If HYA's effect is blocked by GW1100, the GPR40 mechanism is validated.

References

  • Kishino, S., et al. (2013). "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism." Proceedings of the National Academy of Sciences (PNAS), 110(44), 17808-17813. Link

  • Miyamoto, J., et al. (2015). "A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway."[6] Journal of Biological Chemistry, 290(5), 2902-2918.[6] Link

  • Ikeguchi, S., et al. (2018). "Inhibitory effect of the gut microbial linoleic acid metabolites, 10-oxo-trans-11-octadecenoic acid and 10-hydroxy-cis-12-octadecenoic acid, on BV-2 microglial cell activation."[1] Journal of Pharmacological Sciences, 138(4), 267-275. Link

  • Nøhr, M. K., et al. (2016). "GPR120/FFAR4 is a functional receptor for the gut microbiota-derived fatty acid metabolite 10-hydroxy-cis-12-octadecenoic acid." Biochemical Pharmacology, 110-111, 17-26. Link

Application Notes & Protocols: 10-hydroxy-12-octadecenoic acid as a Potential Therapeutic Agent for Inflammatory Bowel Disease (IBD)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Gut Microbial Metabolite for a Complex Disease

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract with a rising global prevalence.[1] Current therapeutic strategies, while effective for some, are often associated with significant side effects and a substantial portion of patients lose response over time. This underscores the urgent need for novel therapeutic agents that are both safe and effective.

Recent research has illuminated the profound impact of the gut microbiome on host health and disease. Metabolites produced by gut bacteria from dietary components are now recognized as key signaling molecules that can modulate host physiology, including immune responses. One such metabolite, 10-hydroxy-12-octadecenoic acid (10-HOE), also known as 10-hydroxy-cis-12-octadecenoic acid (HYA), has emerged as a promising candidate for the management of IBD.[1][2][3] 10-HOE is a hydroxylated fatty acid produced from dietary linoleic acid by specific gut bacteria, such as Lactobacillus plantarum.[4][5][6] This document provides a comprehensive guide to the therapeutic potential of 10-HOE in IBD, its mechanism of action, and detailed protocols for its investigation in a research setting.

The Pathophysiology of IBD: A Disrupted Barrier and Uncontrolled Inflammation

The intestinal epithelium forms a critical barrier that segregates the host's internal environment from the vast and complex microbial community residing in the gut lumen. In IBD, this barrier is compromised, leading to increased intestinal permeability. This "leaky gut" allows for the translocation of microbial products, such as lipopolysaccharide (LPS), into the underlying tissues, triggering a robust and uncontrolled inflammatory response.

This inflammatory cascade is orchestrated by a complex interplay of immune cells and signaling molecules. Pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), play a central role in driving the pathology of IBD. TNF-α can further disrupt the intestinal barrier by modulating the expression and localization of tight junction proteins, creating a vicious cycle of barrier dysfunction and inflammation.

10-HOE: A Multi-Targeted Approach to Intestinal Inflammation

10-HOE exhibits its therapeutic potential in IBD through a multi-pronged mechanism of action that addresses both the compromised intestinal barrier and the dysregulated inflammatory response.

Mechanism of Action: Restoring Barrier Integrity and Quelling Inflammation

The anti-inflammatory effects of 10-HOE are primarily mediated through its interaction with G protein-coupled receptor 40 (GPR40), a free fatty acid receptor expressed on intestinal epithelial cells.[2][3] Activation of GPR40 by 10-HOE initiates a signaling cascade that ultimately leads to the amelioration of intestinal inflammation.

Signaling Pathway of 10-HOE in Intestinal Epithelial Cells

GPR40_Pathway 10-HOE 10-HOE GPR40 GPR40 10-HOE->GPR40 Binds to PLC PLC GPR40->PLC Activates MEK MEK GPR40->MEK Activates IP3 IP3 PLC->IP3 Generates Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase Induces ERK ERK MEK->ERK Phosphorylates TNFR2_down ↓ TNFR2 Expression ERK->TNFR2_down Leads to TJ_restoration Tight Junction Restoration TNFR2_down->TJ_restoration Contributes to Barrier_function Improved Barrier Function TJ_restoration->Barrier_function

Caption: 10-HOE signaling pathway in intestinal epithelial cells.

Key mechanistic insights into the action of 10-HOE include:

  • Suppression of TNF Receptor 2 (TNFR2) Expression: 10-HOE has been shown to suppress the expression of TNFR2 mRNA and protein in intestinal epithelial cells and colonic tissue.[2][3] By downregulating this key receptor for the pro-inflammatory cytokine TNF-α, 10-HOE dampens the inflammatory signaling cascade.

  • Activation of the GPR40-MEK-ERK Pathway: The binding of 10-HOE to GPR40 activates the Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK) pathway.[2][3] This signaling cascade is, at least in part, responsible for the observed downregulation of TNFR2.

  • Restoration of Tight Junction Integrity: A compromised intestinal barrier in IBD is characterized by the dysregulation of tight junction proteins such as occludin and zonula occludens-1 (ZO-1). 10-HOE has been demonstrated to suppress the detrimental changes in the expression of these tight junction-related molecules induced by inflammatory stimuli.[2][3] This leads to the restoration of intestinal epithelial barrier function.

  • Modulation of Inflammatory Mediators: Beyond its effects on the intestinal barrier, 10-HOE can also directly modulate the production of inflammatory mediators. Studies have shown that it can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α in immune cells.[7]

Experimental Protocols for Investigating 10-HOE in IBD Models

The following protocols provide a framework for researchers to investigate the therapeutic potential of 10-HOE in both in vitro and in vivo models of IBD.

Protocol 1: In Vitro Assessment of 10-HOE on Intestinal Epithelial Barrier Function

Objective: To evaluate the ability of 10-HOE to protect against inflammation-induced disruption of the intestinal epithelial barrier.

Cell Line: Caco-2 human colorectal adenocarcinoma cells.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Transwell® permeable supports (0.4 µm pore size)

  • Recombinant human TNF-α

  • 10-hydroxy-12-octadecenoic acid (10-HOE)

  • Transepithelial Electrical Resistance (TEER) measurement system

  • Fluorescein isothiocyanate (FITC)-dextran (4 kDa)

  • Antibodies for immunofluorescence: anti-occludin, anti-ZO-1

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

    • Seed Caco-2 cells onto Transwell® inserts at a density of 1 x 10^5 cells/cm².

    • Allow the cells to differentiate for 21 days to form a polarized monolayer with well-established tight junctions. Monitor differentiation by measuring TEER. A stable TEER value above 250 Ω·cm² indicates a confluent and differentiated monolayer.

  • Treatment:

    • Pre-treat the apical side of the differentiated Caco-2 monolayers with varying concentrations of 10-HOE (e.g., 1, 10, 50 µM) for 24 hours.

    • Induce intestinal barrier dysfunction by adding TNF-α (e.g., 10 ng/mL) to the basolateral compartment for 24 hours. Include a vehicle control group (no TNF-α or 10-HOE) and a TNF-α only group.

  • Assessment of Barrier Function:

    • TEER Measurement: Measure the TEER of the Caco-2 monolayers before and after treatment. A decrease in TEER indicates increased permeability.

    • Paracellular Permeability Assay: Add FITC-dextran (1 mg/mL) to the apical compartment. After 4 hours, collect samples from the basolateral compartment and measure the fluorescence intensity. An increase in fluorescence indicates increased paracellular permeability.

  • Immunofluorescence Staining of Tight Junction Proteins:

    • Fix the Caco-2 monolayers on the Transwell® membranes with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with primary antibodies against occludin and ZO-1 overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

    • Mount the membranes and visualize the localization and expression of tight junction proteins using a fluorescence microscope.

Experimental Workflow for In Vitro Barrier Function Assay

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Caco2_culture Culture Caco-2 cells Caco2_seed Seed on Transwell® inserts Caco2_culture->Caco2_seed Caco2_diff Differentiate for 21 days Caco2_seed->Caco2_diff Pretreat Pre-treat with 10-HOE Caco2_diff->Pretreat Induce Induce inflammation with TNF-α Pretreat->Induce TEER Measure TEER Induce->TEER Permeability Paracellular Permeability Assay Induce->Permeability IF Immunofluorescence of Tight Junctions Induce->IF

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Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 10-Hydroxy-12-Octadecenoic Acid (10-HODE) in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 10-hydroxy-12-octadecenoic acid (10-HODE). This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you ensure the stability and integrity of this critical lipid mediator in your biological samples.

Introduction: The Challenge of 10-HODE Stability

10-hydroxy-12-octadecenoic acid (10-HODE) is a bioactive oxylipin derived from the essential fatty acid, linoleic acid. It is produced through both non-enzymatic pathways, such as singlet oxygen-mediated oxidation, and enzymatic processes, notably by gut microbiota like Lactobacillus plantarum.[1][2][3] As a signaling molecule, 10-HODE is implicated in various physiological processes, including inflammation and metabolic regulation, making its accurate quantification essential.[2][4]

However, like many oxylipins, 10-HODE is inherently unstable. Its low endogenous concentrations and susceptibility to degradation present significant analytical challenges.[5] Post-collection degradation can occur rapidly, leading to inaccurate measurements that can compromise experimental outcomes. This guide is designed to equip you with the knowledge and tools to mitigate these stability issues.

Understanding the Sources of 10-HODE Degradation

The stability of 10-HODE is threatened by two primary mechanisms that can occur ex vivo after sample collection. Understanding these pathways is the first step toward preventing analytical artifacts.

  • Enzymatic Degradation: Biological samples, particularly plasma and tissues, contain active enzymes such as lipases and peroxidases.[6][7] If not immediately inactivated, these enzymes can continue to metabolize lipids, either generating or degrading 10-HODE, thus altering its endogenous concentration.[8]

  • Non-Enzymatic Oxidation (Autoxidation): The conjugated double bond and hydroxyl group in 10-HODE make it susceptible to non-enzymatic oxidation. This process is a free-radical chain reaction initiated by exposure to atmospheric oxygen and accelerated by factors like light, heat, and the presence of transition metals (e.g., iron, copper).[9][10] This can lead to the formation of various secondary oxidation products, effectively causing a loss of the target analyte.[9][11]

Below is a diagram illustrating the primary threats to 10-HODE stability in a biological sample.

cluster_sample Biological Sample (Post-Collection) cluster_threats Degradation Threats HODE 10-HODE Enzymatic Enzymatic Activity (Lipases, Peroxidases) HODE->Enzymatic Oxidative Non-Enzymatic Oxidation (Light, O₂, Metals) HODE->Oxidative Degraded Degradation Products & Inaccurate Quantification Enzymatic->Degraded Oxidative->Degraded cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase Collection 1. Blood Collection (EDTA tube, on ice) Centrifuge 2. Centrifugation (1500xg, 4°C) Collection->Centrifuge Quench 3. Quenching (Cold MeOH + BHT + IS) Centrifuge->Quench SPE 4. Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) Quench->SPE Dry 5. Dry & Reconstitute SPE->Dry Analysis 6. LC-MS/MS Analysis Dry->Analysis Result Accurate 10-HODE Quantification Analysis->Result

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optimizing HPLC separation of 10-hydroxy-12-octadecenoic acid from other fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HYA-SEP-1012 Topic: Optimization of HPLC Separation for 10-Hydroxy-12-octadecenoic Acid (HYA) Status: Open Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary

You are attempting to isolate or analyze 10-hydroxy-12-octadecenoic acid (HYA) , a bioactive gut microbial metabolite derived from Linoleic Acid (LA).[1] This molecule presents unique chromatographic challenges due to its structural similarity to other hydroxy-fatty acid (hFA) isomers (e.g., 13-HODE) and its parent compound.

This guide moves beyond generic protocols. It provides a causal analysis of separation mechanisms, troubleshooting for "critical pairs," and self-validating workflows derived from the authoritative works of Kishino et al. and Miyamoto et al.

Part 1: The "Golden Standard" Protocol

Based on validated methods for gut microbial metabolite profiling.

Core Methodology: Reversed-Phase LC-MS/MS

For the separation of HYA from the complex lipidome, Reversed-Phase (RP) chromatography is the industry standard. The hydroxyl group at C10 increases polarity relative to Linoleic Acid, reducing retention time on C18 columns, but the double bond at C12 requires specific selectivity.

Recommended System Configuration
ParameterSpecificationTechnical Rationale
Stationary Phase C18 (1.7 µm or 2.5 µm) (e.g., Acquity BEH C18 or Cosmosil 5C18-AR)High carbon load is required to retain the hydrophobic tail, while sub-2-micron particles resolve the structural isomers.
Mobile Phase A Water + 0.1% Acetic Acid Acidification (pH ~3-4) suppresses the ionization of the carboxylic acid group (-COOH

-COO⁻), preventing peak tailing and ensuring retention.
Mobile Phase B Acetonitrile (ACN) ACN interacts with the

-electrons of the C12 double bond more strongly than Methanol, providing better selectivity for unsaturated isomers.
Flow Rate 0.2 – 0.4 mL/minOptimized for ESI-MS sensitivity and backpressure limits.
Column Temp 40°CReduces viscosity and improves mass transfer kinetics.
Gradient Profile (Linear)
  • 0-2 min: 30% B (Equilibration/Loading)

  • 2-15 min: 30%

    
     95% B (Elution of hFAs followed by parent FAs)
    
  • 15-18 min: 95% B (Wash)

  • 18-20 min: 30% B (Re-equilibration)

Senior Scientist Note: HYA typically elutes before Linoleic Acid. The -OH group makes it more hydrophilic. If your HYA peak elutes after LA, suspect misidentification or a Normal Phase mechanism.

Part 2: Troubleshooting & Optimization (Q&A)

Ticket #1: "I cannot separate 10-HOE from 13-HODE."

Diagnosis: Positional isomers (10-hydroxy vs. 13-hydroxy) have identical mass-to-charge ratios (m/z) and very similar hydrophobicities. Solution: Optimize the "Selectivity Factor" (


).
  • Switch Organic Modifier: If using Methanol, switch to Acetonitrile . The

    
    -
    
    
    
    interaction between ACN and the double bond position (C12 in HYA vs. C9 in 13-HODE) often drives separation.
  • Flatten the Gradient: The critical separation window is usually between 60-80% Organic. Introduce an isocratic hold at 70% B for 5 minutes in the middle of your run.

  • Check Column Steric Selectivity: If a standard C18 fails, use a C30 column or a Phenyl-Hexyl column . These phases offer higher shape selectivity for isomeric fatty acids.

Ticket #2: "My peaks are tailing severely."

Diagnosis: Secondary silanol interactions.[2] The free carboxylic acid group is interacting with exposed silanols on the silica support, or the pH is too close to the pKa (~4.8). Solution:

  • Acidify Mobile Phase: Ensure you are using 0.1% Acetic Acid or Formic Acid. The pH must be < 4.0 to keep the fatty acid protonated.

  • Increase Ionic Strength: Add 5-10 mM Ammonium Acetate. This competes for the active sites on the column.

Ticket #3: "How do I distinguish enantiomers (10(R) vs 10(S))?"

Diagnosis: Standard C18 columns cannot separate enantiomers. Solution: You must use Chiral Phase Chromatography .

  • Column: Polysaccharide-based columns (e.g., Chiralpak IA or Reprosil Chiral NR ).

  • Mode: Normal Phase is often superior for chiral hFA separation.

  • Mobile Phase: Hexane/Ethanol/Acetic Acid (e.g., 98:2:0.1).

Part 3: Visualization of Logic & Workflows

Workflow 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the correct chromatographic mode based on your specific analytical goal (Isomer resolution vs. Enantiomeric purity).

MethodDevelopment Start Start: Define Analytical Goal Goal Target Analysis Start->Goal IsomerSep Positional Isomers (10-HOE vs 13-HODE) Goal->IsomerSep Structural ID EnantioSep Enantiomers (R vs S form) Goal->EnantioSep Stereochemistry RP_HPLC Reversed Phase (C18) Mobile Phase: H2O/ACN + Acid IsomerSep->RP_HPLC Chiral_LC Chiral LC (Amylose/Cellulose) Mobile Phase: Hexane/EtOH EnantioSep->Chiral_LC Opt_Gradient Optimize Gradient Slope (Focus: 60-80% B) RP_HPLC->Opt_Gradient Co-elution? Opt_Modifier Switch Modifier (MeOH <-> ACN) RP_HPLC->Opt_Modifier Selectivity Issue?

Caption: Decision matrix for selecting chromatographic modes. Use RP-HPLC for general metabolite profiling and Chiral LC for stereochemical assignment.

Workflow 2: The Biological Context & Detection

Understanding the origin of HYA helps in identifying co-eluting interferences. HYA is a saturation metabolite produced by gut bacteria (e.g., Lactobacillus plantarum).

BioPathway LA Linoleic Acid (C18:2 n-6) HYA 10-hydroxy-12-octadecenoic acid (HYA) LA->HYA CLA-HY Enzyme (Hydration) KetoA 10-oxo-12-octadecenoic acid (KetoA) HYA->KetoA Dehydrogenation HYB 10-hydroxy-octadecanoic acid (HYB) HYA->HYB Reductase (Saturation)

Caption: Metabolic pathway of Linoleic Acid by gut microbiota.[1] HYA is an intermediate; ensure your method separates it from the downstream saturated metabolite (HYB).

Part 4: Validated Reference Data

Retention Behavior Table

Data approximated based on C18 column (150mm x 2.1mm) with Water/ACN gradient.

CompoundAbbreviationElution OrderKey m/z (Negative Mode)
10-hydroxy-12-octadecenoic acid HYA 1 (Earliest)297.2
10-oxo-12-octadecenoic acidKetoA2295.2
Linoleic AcidLA3279.2
10-hydroxy-octadecanoic acidHYB4299.3

Critical Check: Note that HYA (m/z 297) and HYB (m/z 299) differ by only 2 Da. Ensure your MS resolution is sufficient or that they are chromatographically resolved to prevent isotopic overlap.

References

  • Kishino, S., et al. (2013).[3] Polyunsaturated fatty acid saturation by gut bacteria promotes host health. Proceedings of the National Academy of Sciences (PNAS), 110(44), 17808–17813.

  • Miyamoto, J., et al. (2015).[3] A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway.[4][5] Journal of Biological Chemistry, 290(5), 2902-2918.[4]

  • Kishino, S., et al. (2022). Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. Journal of Steroid Biochemistry and Molecular Biology, 53, 1-13.

  • Goto, T., et al. (2015).[3][6] 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, potently activates PPARγ and stimulates adipogenesis.[6] Biochemical and Biophysical Research Communications, 459(4), 597-603.[6]

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selecting the appropriate internal standard for 10-hydroxy-12-octadecenoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals on the critical process of selecting and validating an internal standard for the accurate quantification of 10-hydroxy-12-octadecenoic acid (10-HODE).

Introduction to 10-HODE and the Role of Internal Standards

10-hydroxy-12-octadecenoic acid (10-HODE) is a hydroxylated metabolite of linoleic acid.[1][2] It is produced by various biological systems, including gut microbiota, and is investigated for its roles in inflammation and metabolic regulation.[3][4] Accurate quantification of 10-HODE in complex biological matrices is essential for understanding its physiological and pathological significance. However, analytical variability introduced during sample preparation and analysis can compromise data quality.

The use of an internal standard (IS) is a cornerstone of high-quality quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[5][6] An IS is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls before any processing steps.[5] Its primary function is to correct for analyte loss during sample extraction and to normalize for variations in instrument response (e.g., injection volume and ionization efficiency), thereby significantly improving the accuracy and precision of the final measurement.[6][7]

Frequently Asked Questions & Troubleshooting Guide
Q1: Why is an internal standard absolutely essential for quantifying 10-HODE?

Accurate quantification of lipids like 10-HODE from biological matrices (e.g., plasma, serum, tissue homogenates) is notoriously challenging. The multi-step process, from sample collection to final analysis, is fraught with potential sources of error.

Causality Behind Using an Internal Standard:

  • Correction for Extraction Inefficiency: The recovery of 10-HODE during liquid-liquid extraction or solid-phase extraction can be inconsistent and incomplete. An ideal IS will have a recovery rate that mirrors that of 10-HODE. Any losses of the analyte will be matched by proportional losses of the IS, keeping the analyte-to-IS peak area ratio constant and ensuring the calculated concentration remains accurate.

  • Mitigation of Matrix Effects: When using electrospray ionization (ESI) in mass spectrometry, molecules co-eluting from the LC column can either suppress or enhance the ionization of the analyte of interest, a phenomenon known as the "matrix effect." This can lead to significant under- or overestimation of the analyte concentration. A co-eluting, stable isotope-labeled IS experiences the same matrix effects as the native analyte, effectively canceling out this source of error.[6]

  • Normalization of Instrumental Variability: Minor fluctuations in injection volume, mobile phase composition, or mass spectrometer sensitivity can cause the instrument's response to vary between runs. By using the ratio of the analyte signal to the IS signal, these variations are normalized, leading to improved precision.[5]

Without an internal standard, you are assuming 100% consistent recovery and zero instrumental drift, which is practically unattainable and leads to unreliable and irreproducible data.

Q2: What are the characteristics of a "gold standard" internal standard for 10-HODE?

The efficacy of an internal standard is directly tied to how closely it can mimic the behavior of the analyte. For 10-HODE, an ideal IS should possess the following characteristics:

  • Physicochemical Similarity: It must be chemically and structurally analogous to 10-HODE to ensure similar behavior during all sample handling, extraction, and chromatographic separation steps.[5]

  • Mass Distinguishability: It must be clearly distinguishable from the analyte by the mass spectrometer. This means its mass-to-charge ratio (m/z) must be different enough to avoid any signal overlap.

  • Absence in Samples: The IS must not be naturally present in the biological samples being analyzed.[5]

  • Co-elution with Analyte: For LC-MS analysis, the IS should ideally co-elute with the native 10-HODE. This is critical for the effective correction of matrix effects, as these effects are highly dependent on what is eluting from the column at any given moment.

  • High Purity and Stability: The IS must be of high, certified purity and should not degrade during sample storage or processing.

Based on these criteria, a stable isotope-labeled (SIL) version of 10-HODE is unequivocally the best choice. SIL standards, such as deuterated (D or ²H) or carbon-13 (¹³C) labeled compounds, have the same chemical structure as the analyte, ensuring virtually identical extraction recovery and chromatographic retention time.[6][8] The incorporation of heavier isotopes increases the mass, allowing for easy differentiation by the mass spectrometer.

Q3: What are my options for a 10-HODE internal standard, and which should I choose?

The selection of an IS often comes down to a balance between the ideal choice and practical availability. Here are the most common options, ranked from best to worst.

Option 1 (Ideal): Stable Isotope-Labeled 10-HODE

  • Description: This would be 10-HODE with several hydrogen atoms replaced by deuterium (e.g., 10-HODE-d₄) or carbon atoms replaced by ¹³C.

  • Pros: It is the "gold standard." It co-elutes and shares nearly identical chemical properties with the analyte, providing the most accurate correction for all sources of analytical variability.[8]

  • Cons: May not be commercially available or can be expensive. Custom synthesis is a possibility but requires significant resources.[9][]

Option 2 (Excellent/Pragmatic): Stable Isotope-Labeled Isomer of HODE

  • Description: A deuterated version of a positional isomer of 10-HODE, such as 9-HODE-d₄ or 13-HODE-d₄.

  • Pros: These are often commercially available from suppliers like Cayman Chemical.[11] As isomers, their chemical properties (polarity, pKa, solubility) are extremely similar to 10-HODE, leading to very similar extraction and chromatographic behavior. They are widely accepted and used in lipidomics studies for the quantification of the entire HODE class.[12]

  • Cons: There might be a slight difference in retention time (the "isotope effect"), but this is usually minor and does not compromise quantification.[6]

Option 3 (Acceptable Alternative): Stable Isotope-Labeled Structural Analog

  • Description: A deuterated version of a different but structurally related hydroxy fatty acid, such as 15(S)-HETE-d₈.

  • Pros: Often commercially available and may be used in broader lipidomics panels. The LIPID MAPS methodology provides an example where 15(S)-HETE-d8 is used for the quantification of HODEs.[12]

  • Cons: The structural differences, though seemingly small, can lead to variations in extraction efficiency and ionization response compared to 10-HODE. This makes it a less accurate choice than a SIL isomer. This option should only be used if options 1 and 2 are unavailable, and its performance must be rigorously validated.

Summary Comparison of Potential Internal Standards

Internal Standard TypeExample(s)ProsConsRecommendation
Stable Isotope-Labeled Analyte 10-HODE-d₄The "gold standard"; identical chemical behavior; co-elutes.Often not commercially available; can be expensive.Ideal. Use if available.
Stable Isotope-Labeled Isomer 13(S)-HODE-d₄, 9-HODE-d₄Commercially available; very similar chemical properties; widely used and accepted.Minor chromatographic shift possible.Highly Recommended. The most practical and robust choice.
Stable Isotope-Labeled Analog 15(S)-HETE-d₈Commercially available; may already be in use for other analytes.Differences in extraction recovery and ionization response are likely.Acceptable Alternative. Requires extensive validation.
Structural Analog (Non-labeled) Heptadecanoic Acid (17:0)Inexpensive and available.Significant differences in chemical properties; does not correct for matrix effects.Not Recommended for MS. Inappropriate for modern quantitative LC-MS analysis.
Experimental Protocols & Troubleshooting
Workflow: Internal Standard Selection and Validation

The following diagram outlines the logical workflow for choosing and validating your internal standard for 10-HODE quantification.

G cluster_selection Phase 1: Selection cluster_validation Phase 2: Validation Start Define Analyte: 10-HODE Check_SIL Is Stable Isotope-Labeled 10-HODE (e.g., d4) available? Start->Check_SIL Check_Isomer Is a SIL HODE Isomer (e.g., 13-HODE-d4) available? Check_SIL->Check_Isomer No Select_SIL Select SIL 10-HODE Check_SIL->Select_SIL Yes Select_Analog Select best available SIL Structural Analog (e.g., 15-HETE-d8) Check_Isomer->Select_Analog No Select_Isomer Select SIL Isomer Check_Isomer->Select_Isomer Yes Purity 1. Check IS Purity & Prepare Stock Solution Select_Analog->Purity Select_SIL->Purity Select_Isomer->Purity Interference 2. Interference Check: Analyze blank matrix (no IS added) Purity->Interference Linearity 3. Assess Linearity: Plot Area Ratio vs. Conc. (Fixed IS, Variable Analyte) Interference->Linearity Recovery 4. Evaluate Recovery & Matrix Effects (Pre- vs. Post-Spike) Linearity->Recovery Decision IS Performance Acceptable? Recovery->Decision Proceed Proceed with Method Validation Decision->Proceed Yes Reselect Return to Phase 1 Decision->Reselect No Reselect->Start

Caption: Workflow for Internal Standard (IS) selection and validation.
Q4: How do I experimentally validate my chosen internal standard?

Validation is a non-negotiable step to ensure your chosen IS is performing correctly within your specific analytical method and matrix.

Step-by-Step Validation Protocol:

  • Prepare Stock Solutions:

    • Accurately prepare a concentrated stock solution of your 10-HODE analytical standard and your chosen internal standard (e.g., 13-HODE-d₄) in a suitable organic solvent (e.g., ethanol or methanol). Store at -80°C.

  • Check for Interferences:

    • Take at least six different lots of your blank biological matrix (e.g., human plasma).

    • Process and analyze these blanks without adding the internal standard.

    • Monitor the mass transitions for both 10-HODE and the IS. There should be no significant peak at the retention time and m/z of your IS. If a peak is present, it indicates an endogenous interference, and a different IS or improved chromatographic separation is required.

  • Establish Response Linearity:

    • Prepare a series of calibration standards by spiking known, varying amounts of the 10-HODE standard into your blank matrix.

    • Add a fixed concentration of the IS to every calibrator. The IS concentration should be similar to the expected endogenous concentration of 10-HODE in your samples.

    • Extract and analyze the calibration curve.

    • Calculate the peak area ratio (10-HODE area / IS area) for each point.

    • Plot the peak area ratio against the 10-HODE concentration. The resulting curve should be linear (R² > 0.99) over your desired quantification range.

  • Assess Matrix Effects and Recovery:

    • Prepare three sets of samples in triplicate at low, medium, and high concentrations:

      • Set A (Neat Solution): Analyte + IS spiked into the final solvent mixture.

      • Set B (Post-Spike): Blank matrix is extracted first, and then Analyte + IS are spiked into the final extract.

      • Set C (Pre-Spike): Analyte + IS are spiked into the blank matrix before extraction.

    • Calculate Matrix Effect (%ME): (%ME) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100. A value < 100% indicates ion suppression; > 100% indicates ion enhancement.

    • Calculate Recovery (%RE): (%RE) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100.

    • Crucially, calculate the IS-Normalized Matrix Factor. The matrix factor for the analyte should be very close to the matrix factor for the IS. This demonstrates that the IS is effectively compensating for matrix effects.

Troubleshooting Common Issues
  • Problem: My internal standard signal is highly variable across my sample batch.

    • Possible Cause: This is a red flag. It could indicate inconsistent addition of the IS solution, poor sample mixing, or severe and variable matrix effects that even the IS cannot fully compensate for.

    • Solution: Review your pipetting technique for IS addition. Ensure thorough vortexing after adding the IS. Diluting your sample prior to extraction can sometimes mitigate severe matrix effects.

  • Problem: My calibration curve is linear, but my quality control (QC) samples are consistently biased high or low.

    • Possible Cause: The blank matrix used to prepare your calibrators may not be representative of your study samples (matrix mismatch). Alternatively, there could be stability issues with the analyte or IS in the matrix over time.

    • Solution: Use a more appropriate surrogate matrix for your calibrators, such as stripped serum or a matrix from a similar species. Perform stability tests (e.g., freeze-thaw, bench-top stability) to ensure neither the analyte nor the IS is degrading during sample handling.

  • Problem: My deuterated internal standard (e.g., 13-HODE-d₄) elutes slightly earlier than the native 10-HODE on my C18 column.

    • Possible Cause: This is a known chromatographic phenomenon called the "isotope effect." Deuterated compounds can be slightly less retentive on reversed-phase columns.

    • Solution: This is generally not a problem as long as the separation is consistent and the two peaks are well-integrated. Ensure your peak integration software is correctly defining the peaks for the analyte and the IS separately. The key is that they elute closely enough to experience similar matrix effects.

References
  • Cui, X., et al. (2021). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS). National Institutes of Health. Available at: [Link]

  • Wikipedia. (2023). 9-Hydroxyoctadecadienoic acid. Available at: [Link]

  • LIPID MAPS. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

  • Li, N., et al. (2016). Simultaneous Determination of 13-HODE, 9,10-DHODE, and 9,10,13-THODE in Cured Meat Products by LC-MS/MS. ResearchGate. Available at: [Link]

  • Garscha, U., et al. (2017). MS/MS spectra of 10-KODE and 10-ODA. ResearchGate. Available at: [Link]

  • Noster Inc. (2022). HYA (10-hydroxy-cis-12-octadecenoic acid): Gut microbial lipid metabolite. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 10S-Hode. PubChem. Available at: [Link]

  • Zhang, X., et al. (2025). LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time. PubMed. Available at: [Link]

  • Kurokawa, K., et al. (2021). Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. Angewandte Chemie. Available at: [Link]

  • Wikipedia. (2024). Deuterium. Available at: [Link]

  • Shaw, W. (2007). Internal standards for lipidomic analysis. LIPID MAPS. Available at: [Link]

  • Johnson, J. A., et al. (1998). Separation and quantitation of linoleic acid oxidation products in mammary gland tissue from mice fed low- and high-fat diets. PubMed. Available at: [Link]

  • Li, X., et al. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 10-Hydroxy-cis-12-octadecenoic acid. PubChem. Available at: [Link]

  • Lee, Y. J. (n.d.). Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Iowa State University. Available at: [Link]

  • Minkler, P. E., et al. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Available at: [Link]

  • Ramstack, J. M., et al. (2009). Stable isotope (13C and 15N) signatures of sedimented organic matter as indicators of historic lake trophic state. ResearchGate. Available at: [Link]

  • Jackson, S. (2019). Synthesis of novel deuterated lipids and surfactants. European Spallation Source. Available at: [Link]

  • Gsen, R., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. Available at: [Link]

  • SCION Instruments. (2021). Internal Standards – What are they? How do I choose, use, and benefit from them?. Available at: [Link]

  • Ogawa, J., et al. (2000). Conjugated Linoleic Acid Accumulation via 10-Hydroxy-12-Octadecaenoic Acid. Applied and Environmental Microbiology. Available at: [Link]

  • Megas, D., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Sample. Semantic Scholar. Available at: [Link]

  • Wang, M., et al. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. National Institutes of Health. Available at: [Link]

  • Al-Khafaji, A. H. (2021). Stereochemistry of Hydrogen Removal During Oxygenation of Linoleic Acid by Singlet Oxygen and Synthesis of 11(S)-Deuterium-Labeled Linoleic Acid. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN112683986A - Natural isotope calibration curve method for quantifying target analyte in sample.
  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. Available at: [Link]

  • Zompra, A. A., et al. (2024). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. MDPI. Available at: [Link]

  • Martinez-Rojas, V. A., et al. (2021). Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. Journal of Visualized Experiments. Available at: [Link]

  • ARUP Institute for Clinical and Experimental Pathology. (2025). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. YouTube. Available at: [Link]

  • van den Broek, I., et al. (2009). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]

  • Burla, B. (2022). A beginner's guide to lipidomics. The Biochemist. Available at: [Link]

  • Niu, H., et al. (2019). Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli. Frontiers in Microbiology. Available at: [Link]

Sources

Technical Support Center: Microbial Production of 10-Hydroxy-12-Octadecenoic Acid (10-HOA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Optimization of 10-HOA Yields & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center for Hydroxy Fatty Acid (HFA) production. You are likely experiencing yield plateaus or inconsistency in converting Linoleic Acid (LA) to 10-hydroxy-12-octadecenoic acid (10-HOA) .

The conversion is catalyzed by Oleate Hydratases (Ohys) (EC 4.2.1.53), a class of FAD-dependent enzymes found prominently in Lactobacillus species (e.g., L. acidophilus, L. plantarum) and Elizabethkingia meningoseptica.[1]

The Core Challenge: While the reaction is theoretically simple (addition of water across a double bond), three factors critically limit yield:

  • Substrate Toxicity: Linoleic acid is highly toxic to microbial cells, causing membrane disruption.

  • Enzyme Stability/Cofactor Dependency: Ohys require FAD for structural integrity, and often require the reduced form (FADH₂) for maximal activity, which is unstable in aerobic environments.

  • Mass Transfer: The hydrophobic substrate and hydrophilic enzyme/product create a biphasic challenge.

Module 1: Biocatalyst Engineering & Preparation

Q: My recombinant Ohy expression in E. coli is high, but activity is near zero. Why?

A: You are likely facing an apo-enzyme issue or inclusion body formation.

Root Cause: Oleate hydratases possess a Rossmann fold that requires Flavin Adenine Dinucleotide (FAD) for structural stabilization. In high-level expression systems (E. coli BL21), the host's native FAD biosynthesis cannot keep up with protein production. The resulting protein folds incorrectly or aggregates.

Protocol: Holo-Enzyme Rescue

  • Supplementation: Add Riboflavin (20 µM) or FAD (10 µM) to the culture medium at the time of induction (IPTG addition).

  • Temperature Shift: Lower induction temperature to 16–20°C for 16–20 hours. This slows translation, allowing time for FAD incorporation and proper folding.

  • Lysis Buffer: Include 10–20 µM FAD in your lysis/assay buffer. Ohys bind FAD non-covalently; it can be lost during purification.

Q: Should I use purified enzyme or whole cells?

A: Whole cells (resting state) are strongly recommended for 10-HOA production.

Reasoning:

  • Stability: The intracellular environment protects the FAD cofactor from oxidation.

  • Cofactor Regeneration: Although the hydration reaction doesn't net-consume NADH, the maintenance of FAD in its active (often reduced) state is better managed by cellular metabolism.

  • Cost: Purifying membrane-associated or hydrophobic-pocket enzymes often leads to activity loss.

Module 2: Reaction Engineering (Yield Optimization)

Q: Adding Linoleic Acid (LA) kills my culture immediately. How do I increase substrate loading?

A: Linoleic acid acts as a detergent. You must switch from a "Fermentation" mindset to a "Biotransformation" mindset using a biphasic or permeabilized system.

Troubleshooting Matrix: Toxicity vs. Mass Transfer

MethodProtocol SummaryProsCons
Surfactant Addition Add 0.05% - 0.2% Tween 80 to the reaction buffer.Increases LA solubility; protects cells slightly.High concentrations inhibit Ohy activity; complicates downstream separation.
Hydrophobic Adsorbents Add Amberlite XAD-4 resin (50 g/L).Acts as a "substrate reservoir," releasing LA slowly to prevent toxicity.Resin regeneration required; potential product binding.
Biphasic System Use an organic solvent overlay (e.g., n-Decane or Isooctane ).LA stays in organic phase, reducing direct contact toxicity.Mass transfer rate becomes the limiting factor.
Q: I see 10-HOA initially, but the reaction stops after 2 hours. Why?

A: This is likely Product Inhibition or Cofactor Oxidation .

The "Anaerobic Boost" Protocol: Recent structural studies indicate that while Ohys are hydratases (no redox change), the reduced FADH₂ form is significantly more active than oxidized FAD.

  • Purge: Sparge your reaction vessel with Nitrogen (N₂) to remove oxygen.

  • Reductant: Add 0.5 mM NADH or a reducing agent like Sodium Dithionite (if using purified enzyme) or add Glucose (if using whole cells) to drive intracellular reduction.

  • Result: This can increase catalytic turnover number (

    
    ) by up to 10-fold.
    
Q: How can I boost yield without keeping cells alive?

A: Use Permeabilized Cells . This removes the transport barrier while keeping the enzyme in its native protective environment.

Protocol: Cell Permeabilization

  • Harvest cells and wash in 50 mM Tris-HCl (pH 7.5).

  • Resuspend in buffer containing 0.125 M NaCl . Incubate 30 mins.

  • Add 2 mM EDTA . Incubate 10 mins.

  • Wash twice to remove EDTA.

  • Outcome: This creates pores for LA entry without lysing the cell, often doubling the specific productivity.

Module 3: Visualization of Logic & Pathways

Figure 1: Bioconversion & Troubleshooting Logic

G cluster_0 Troubleshooting Workflow LA Linoleic Acid (Substrate) Ohy Oleate Hydratase (Ohy) LA->Ohy Binding HOA 10-HOA (Product) Ohy->HOA Hydration (+H2O) Issue1 Issue: Low Activity? FAD Cofactor: FAD/FADH2 (Structural Scaffold) FAD->Ohy Stabilizes Sol1 Add FAD/Riboflavin Induce at 16°C Issue1->Sol1 Yes Issue2 Issue: Cell Death? Sol2 Use Resting Cells Add Tween 80 Use Biphasic System Issue2->Sol2 Yes Issue3 Issue: Yield Plateau? Sol3 Permeabilize (EDTA) Anaerobic Conditions Issue3->Sol3 Yes

Caption: Figure 1. Bioconversion pathway of Linoleic Acid to 10-HOA and associated troubleshooting logic for common bottlenecks.

Module 4: Downstream Processing & Analytics

Q: How do I separate 10-HOA from residual Linoleic Acid?

A: Exploiting the polarity difference (hydroxyl group) is key.

Step-by-Step Extraction Protocol:

  • Stop Reaction: Acidify the reaction mixture to pH 2.0 using 6M HCl. This protonates the fatty acids, making them extractable.

  • Solvent Extraction: Add equal volume of Ethyl Acetate (preferred) or Diethyl Ether. Vortex vigorously for 5 mins.

  • Phase Separation: Centrifuge at 5000 x g for 10 mins. Collect the upper organic phase.

  • Drying: Evaporate solvent under nitrogen or rotary evaporator.

  • Purification (Optional): If high purity is needed, perform Low-Temperature Crystallization in hexane at -20°C. 10-HOA will precipitate; unreacted LA often remains soluble.

Q: How do I validate that I have 10-HOA and not an isomer?

A: GC-MS is the gold standard, but requires derivatization.

Analytical Method (GC-MS):

  • Derivatization: Treat sample with BSTFA + 1% TMCS (trimethylsilylation) at 60°C for 30 mins. This protects the hydroxyl group and carboxyl group.

  • Identification: Look for the mass shift corresponding to the TMS-protected hydroxyl group on C10.

  • Alternative (HPLC): Use a Reverse Phase C18 column.

    • Mobile Phase: Methanol:Water:Acetic Acid (90:10:0.1).

    • Detection: UV at 205 nm (low sensitivity) or ELSD (Evaporative Light Scattering Detector).

References

  • Engleder, M., et al. (2015). Structure-based mechanism of oleate hydratase from Elizabethkingia meningoseptica. ChemBioChem.

  • Kim, J.H., et al. (2012). Bioprocess engineering to produce 10-hydroxystearic acid from oleic acid by recombinant Escherichia coli expressing the oleate hydratase gene.[2] Process Biochemistry.

  • Joo, Y.C., et al. (2012). Production of 10-hydroxy-12(Z)-octadecenoic acid from linoleic acid by whole cells of recombinant Escherichia coli. Journal of Biotechnology.

  • Kishino, S., et al. (2013). Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism. Proceedings of the National Academy of Sciences.

  • Hirata, A., et al. (2015). 10-Hydroxy-cis-12-octadecenoic acid ameliorates intestinal epithelial barrier impairment.[3] Journal of Biological Chemistry.

Sources

Validation & Comparative

10-Hydroxy-12-Octadecenoic Acid (HYA): GPR40 Activation Assay & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-hydroxy-cis-12-octadecenoic acid (HYA) is a bioactive gut microbial metabolite derived from linoleic acid (LA) via Lactobacillus plantarum.[1] Unlike synthetic GPR40 agonists (e.g., TAK-875) designed exclusively for insulin secretion, HYA exhibits a unique pharmacological profile: it acts as a dual agonist for GPR40 (FFAR1) and GPR120 (FFAR4) .

While its potency (EC50 ~7.5 µM) is lower than synthetic nanomolar agonists, HYA is functionally distinct. It is more potent than its endogenous precursor, Linoleic Acid, and uniquely drives intestinal epithelial barrier recovery through a GPR40-MEK-ERK signaling axis. This guide provides the validated framework for assessing HYA activity, distinguishing it from standard fatty acid ligands.

Mechanistic Insight & Signaling Pathways

To validate HYA activity, one must interrogate two distinct signaling arms. Standard screening relies on Gq-coupled Calcium mobilization , while functional validation requires assessment of MEK-ERK phosphorylation , which mediates HYA's protective effects against TNF-α induced barrier impairment.

Graphviz Diagram 1: HYA-GPR40 Signaling Cascade

GPR40_Signaling HYA 10-Hydroxy-12-octadecenoic Acid (HYA) GPR40 GPR40 (FFAR1) Transmembrane Receptor HYA->GPR40 Binding Gq Gαq/11 Protein GPR40->Gq Activation MEK MEK1/2 GPR40->MEK Non-canonical? PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ (Primary Assay Readout) ER->Ca Release ERK ERK1/2 Phosphorylation (Secondary Validation) MEK->ERK TNFR2 TNFR2 Downregulation (Barrier Protection) ERK->TNFR2 Regulation

Caption: Dual signaling pathways of HYA via GPR40. The Calcium arm (Green) is used for potency determination (EC50), while the ERK arm (Green) validates the specific gut-barrier protective mechanism.

Comparative Pharmacological Analysis

HYA occupies a "middle ground" in potency—superior to dietary fatty acids but inferior to optimized synthetics. Understanding this window is critical for setting assay concentrations; using nanomolar ranges suitable for GW9508 will yield false negatives for HYA.

Table 1: Comparative Ligand Profiling at Human GPR40
LigandTypeEC50 (Ca2+ Flux)SelectivityPrimary Application
HYA Microbial Metabolite7.51 µM Dual GPR40/120Barrier function, Gut homeostasis
Linoleic Acid (LA) Endogenous Precursor12.1 µMDual GPR40/120Nutritional control (Baseline)
GW9508 Synthetic Tool~0.05 µM (48 nM)GPR40 > GPR120High-sensitivity positive control
TAK-875 Synthetic Drug< 0.02 µM (14 nM)GPR40 SelectiveClinical benchmark (Insulin secretion)

Key Insight: When validating HYA, GW9508 (10 µM) should be used as the maximal response control (Emax reference), while Linoleic Acid serves as the relevant biological comparator.

Primary Assay Protocol: Calcium Flux (FLIPR/FlexStation)

This is the industry-standard method for determining the EC50 of HYA.

Critical Pre-requisite: Ligand Preparation

HYA is a hydrophobic lipid. Direct addition to aqueous buffer causes precipitation and erratic data.

  • Stock Solution: Dissolve HYA in DMSO to 100 mM.

  • Assay Working Solution: Conjugate with BSA (Fatty Acid Free) .

    • Prepare a 2:1 molar ratio of HYA:BSA in the assay buffer.

    • Why? BSA acts as a carrier, mimicking physiological transport and preventing adherence to plasticware.

Step-by-Step Methodology

1. Cell Preparation

  • Cell Line: HEK293 stably expressing human GPR40 (hGPR40-HEK293).

  • Seeding: Plate 50,000 cells/well in a black-wall, clear-bottom 96-well Poly-D-Lysine coated plate.

  • Incubation: 24 hours at 37°C, 5% CO2.

2. Dye Loading

  • Buffer: HBSS + 20 mM HEPES (pH 7.4). Avoid Probenecid if possible, as it may interact with lipid transporters, though it is standard for retention.

  • Dye: Calcium 6 (Molecular Devices) or Fluo-4 AM.

  • Procedure: Remove culture media. Add 100 µL Dye Loading Buffer. Incubate 1 hour at 37°C, then 15 mins at RT.

3. Compound Addition & Read

  • Instrument: FLIPR Penta or FlexStation 3.

  • Settings: Excitation 485 nm / Emission 525 nm.

  • Baseline: Read for 20 seconds.

  • Injection: Add 50 µL of 3X concentrated HYA (BSA-conjugated).

  • Kinetics: Read every 1.5 seconds for 60 seconds, then every 3 seconds for 120 seconds.

4. Data Analysis

  • Calculate

    
     (Max - Min fluorescence).
    
  • Fit to a 4-parameter logistic equation to derive EC50.

Secondary Validation: ERK Phosphorylation

To confirm the specific bioactivity described by Miyamoto et al., calcium flux is insufficient. You must demonstrate ERK activation.[2][3]

Methodology (AlphaScreen SureFire / HTRF)
  • Cell Seeding: 40,000 hGPR40-HEK293 cells/well in 96-well plates. Starve in serum-free media for 4-16 hours prior to assay to reduce basal ERK phosphorylation.

  • Stimulation: Treat with HYA (30 µM) for 5–10 minutes .

    • Note: ERK kinetics are rapid. 5 minutes is typically peak for GPCRs.

  • Lysis: Remove media, add Lysis Buffer supplemented with phosphatase inhibitors (Orthovanadate/Fluoride).

  • Detection: Transfer lysate to 384-well white plate. Add Acceptor Beads (p-ERK1/2 specific) and Donor Beads. Incubate 2 hours in dark.

  • Read: EnVision plate reader (AlphaScreen settings).

  • Validation Criterion: HYA should induce a >2-fold increase in signal over vehicle, reversible by the MEK inhibitor U0126 (10 µM) .

Experimental Workflow Visualization

The following diagram illustrates the logical flow for a complete validation campaign.

Graphviz Diagram 2: Validation Workflow

Workflow cluster_0 Primary Screen (Potency) cluster_1 Secondary Screen (Mechanism) Start Start: HYA Stock (100mM in DMSO) Complex BSA Conjugation (2:1 Molar Ratio) Start->Complex CaFlux Ca2+ Flux Assay (HEK-GPR40) Complex->CaFlux EC50 Calc EC50 (Target: ~7.5 µM) CaFlux->EC50 ERK p-ERK Assay (Alpha/Western) EC50->ERK If Active Inhib Inhibitor Check (+ U0126) ERK->Inhib

Caption: Step-wise validation workflow. BSA conjugation is the critical entry step for both assays to ensure solubility and bioavailability.

Troubleshooting & Optimization

  • High Background in Ca2+ Assay: GPR40 has high constitutive activity. Ensure cells are not over-confluent (>90%) and handle gently to prevent pre-activation.

  • Inconsistent EC50: The most common failure mode is lipid sticking . Use glass-coated plates for compound dilution or ensure BSA is present in all dilution steps, not just the final well.

  • Cell Line Selection: Do not use standard CHO cells unless transfected with Gαq16, as GPR40 coupling can be weak in CHO. HEK293 is preferred for this specific receptor.

References

  • Miyamoto, J., et al. (2015). A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway.[4][5][6] Journal of Biological Chemistry, 290(5), 2902-2918. Link

  • Cayman Chemical. (±)-10-hydroxy-12(Z)-Octadecenoic Acid Product Information & EC50 Data. Link

  • Briscoe, C. P., et al. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. Journal of Biological Chemistry, 278(13), 11303-11311. Link

  • Kimura, I., et al. (2013). Maternal gut microbiota in pregnancy influences offspring metabolic phenotype in mice. Science, 367(6481). (Context on HYA/GPR40 gut axis). Link

  • MedChemExpress. GW9508 Product Information (GPR40 Agonist Control). Link

Sources

Stereochemical Precision in Postbiotics: A Comparative Guide to 10-Hydroxy-cis-12-Octadecenoic Acid (HYA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the rapidly evolving field of gut microbiome-derived therapeutics (postbiotics), 10-hydroxy-cis-12-octadecenoic acid (HYA) has emerged as a critical metabolic signaling molecule. Unlike its precursor Linoleic Acid (LA), HYA exhibits distinct pharmacological properties, particularly in gut barrier regulation and incretin secretion.

However, the biological potency of HYA is strictly governed by its stereochemistry. This guide provides an objective, data-driven comparison of HYA against its structural analogs and precursors, establishing the necessity of the 10-hydroxy and cis-12-ene motifs for receptor activation. We present experimental protocols to validate this stereospecificity, distinguishing active enzymatic products from inactive chemical impurities.

The Stereochemical Landscape: Defining the Active Agent

To confirm biological activity, one must distinguish the active metabolite from its metabolic neighbors. The gut bacterium Lactobacillus plantarum utilizes a specific linoleate hydratase (myosin-cross-reactive antigen, MCRA) to generate HYA.

Structural Comparison of Key Analogs
Compound NameAbbr.Structure DescriptionKey Biological Status
10-hydroxy-cis-12-octadecenoic acid HYA C18:1,

12(cis), 10-OH
Primary Active Agonist (GPR40/120)
Linoleic AcidLAC18:2,

9(cis),

12(cis)
Precursor; Pro-inflammatory at high conc.
10-oxo-cis-12-octadecenoic acidKetoAC18:1,

12(cis), 10-Oxo
Downstream metabolite; PPAR

agonist
10-hydroxyoctadecanoic acidHYBC18:0, 10-OH (Saturated)Negative Control (Inactive at GPR40)
Metabolic Pathway Visualization

The following diagram illustrates the enzymatic conversion and the critical structural divergence points.

MetabolicPathway LA Linoleic Acid (LA) (Precursor) HYA HYA (10-hydroxy-cis-12) *ACTIVE* LA->HYA Linoleate Hydratase (L. plantarum) KetoA KetoA (10-oxo-cis-12) *PPAR Agonist* HYA->KetoA Dehydrogenase HYB HYB (10-hydroxy-saturated) *INACTIVE* HYA->HYB Reductase (Loss of double bond) CLA Conjugated Linoleic Acid (CLA) HYA->CLA Isomerase

Figure 1: The metabolic fate of Linoleic Acid.[1] The conversion to HYB represents a critical 'off-switch' for GPR40 activity, serving as a vital negative control in experiments.

Comparative Efficacy: Experimental Data

The following data consolidates findings from key comparative studies (e.g., Miyamoto et al., Kishino et al.) to demonstrate why HYA is superior to LA and distinct from KetoA.

A. Receptor Specificity (GPR40/120 vs. PPAR )

HYA acts primarily as a G-protein Coupled Receptor (GPCR) agonist, whereas its oxidized form, KetoA, shifts activity toward nuclear receptors.

Target ReceptorHYA Activity (EC50 / Effect)KetoA ActivityLinoleic Acid (LA)
GPR40 (FFAR1) High Potency (EC50 ~ 1-5

M)
Low / NegligibleModerate (Lower specificity)
GPR120 (FFAR4) High Potency ModerateModerate
PPAR

Low / No ActivationHigh Activation Low
TNFR2 Suppression (Anti-inflammatory)No EffectNo Effect
B. Functional Outcome: Intestinal Barrier Recovery

In Caco-2 cell monolayers treated with TNF-


 (to induce barrier damage), HYA demonstrates stereospecific recovery of Trans-Epithelial Electrical Resistance (TEER).
Treatment ConditionTEER Recovery (% of Control)Mechanism Implicated
TNF-

Only (Damage Model)
40%N/A
TNF-

+ HYA (10

M)
85% GPR40

MEK/ERK pathway
TNF-

+ HYB (Saturated)
42% (No sig. diff from damage)Lack of

12 double bond prevents binding
TNF-

+ LA
50%Weak/Nonspecific

Critical Insight: The inactivity of HYB proves that the hydroxyl group alone is insufficient; the cis-12 double bond is structurally required to configure the ligand for GPR40 binding.

Mechanistic Validation: The GPR40-MEK-ERK Axis

To validate that your HYA sample is biologically active, you must confirm its signal transduction pathway. HYA does not merely "coat" the membrane; it initiates a specific intracellular cascade.

SignalingMechanism HYA HYA (Ligand) GPR40 GPR40 Receptor (Cell Surface) HYA->GPR40 Stereospecific Binding Gq Gq Protein GPR40->Gq MEK MEK Phosphorylation GPR40->MEK $\beta$-arrestin independent? PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Flux PLC->Ca Rapid Response GLP1 GLP-1 Secretion (Enteroendocrine Cells) Ca->GLP1 ERK ERK1/2 Activation MEK->ERK TJ Tight Junction Assembly (ZO-1, Occludin) ERK->TJ Gene Expression/Stabilization

Figure 2: The dual-action pathway of HYA. Validation requires detecting Ca2+ flux (fast) or ERK phosphorylation (slow).

Validated Experimental Protocols

Do not rely on generic fatty acid protocols. HYA requires specific handling to prevent oxidation and ensure receptor availability.

Protocol A: Biogenic Synthesis & Isolation (Gold Standard)

Rationale: Chemical synthesis often yields racemic mixtures (R/S) which may dilute efficacy. Enzymatic synthesis ensures the biologically relevant isomer.

  • Substrate Preparation: Solubilize Linoleic Acid (LA) in BSA-conjugated media (Fatty Acid Free BSA) to prevent cytotoxicity. Final conc: 2 mg/mL.

  • Bacterial Conversion: Inoculate Lactobacillus plantarum (e.g., strain AKU 1009a) into MRS broth containing the LA-BSA complex.

  • Incubation: Anaerobic conditions at 37°C for 48–72 hours.

  • Extraction: Acidify supernatant to pH 2.0 with HCl. Extract with ethyl acetate (1:1 v/v).

  • Purification: Use Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Methanol/Water/Acetic Acid (80:20:0.1).

    • Detection: UV at 210 nm (fatty acids have low absorbance; MS detection is preferred).

  • QC Check: Verify the peak retention time against a known standard of 10-hydroxy-cis-12-octadecenoic acid. Crucial: Confirm absence of 10-oxo (KetoA) peak.

Protocol B: GPR40-Mediated Calcium Flux Assay

Rationale: This assay provides a quantitative EC50 value to verify the potency of your HYA lot against the GPR40 receptor.

  • Cell Line: HEK293 cells stably transfected with human GPR40 (hGPR40-HEK).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Baseline Measurement: Record fluorescence (Ex 494nm / Em 516nm) for 30 seconds.

  • Injection: Inject HYA (dissolved in DMSO/Buffer, final conc. 0.1 – 100

    
    M).
    
    • Control Positive: GW9508 (Synthetic agonist).[2]

    • Control Negative: HYB (Saturated analog) or Vehicle (DMSO).

  • Data Analysis: Calculate

    
    F/F0.
    
    • Success Criteria: HYA must induce a dose-dependent Ca2+ spike significantly higher than HYB. If HYA response

      
       HYB response, the GPR40 specificity is lost (likely degradation or incorrect isomer).
      

References

  • Kishino, S., et al. (2013).[1][3] "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism." Proceedings of the National Academy of Sciences.

  • Miyamoto, J., et al. (2015). "A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway."[4] Journal of Biological Chemistry.

  • Miyamoto, J., et al. (2019).[1] "Gut microbiota-derived short-chain fatty acids and their receptor biology." Nature Communications (Contextualizing GPR signaling).

  • Noster Inc. (2021). "HYA (10-hydroxy-cis-12-octadecenoic acid): Gut microbial lipid metabolite."[3][4][5][6] Noster Research.[1]

  • PubChem. (2023). "10-Hydroxy-cis-12-octadecenoic acid Compound Summary." National Library of Medicine.

Sources

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